molecular formula C9H3F15O2 B1580906 Methyl perfluorooctanoate CAS No. 376-27-2

Methyl perfluorooctanoate

Cat. No.: B1580906
CAS No.: 376-27-2
M. Wt: 428.09 g/mol
InChI Key: XOCNYZFAMHDXJK-UHFFFAOYSA-N
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Description

Contextualization within Per- and Polyfluoroalkyl Substances (PFAS) Research

Historical Perspectives and Emergence of Research Interest

The story of methyl perfluorooctanoate is intrinsically linked to the history of PFAS, a large family of synthetic chemicals first developed in the 1940s. nih.gov These compounds, characterized by their strong carbon-fluorine bonds, were valued for their resistance to heat, water, and oil, leading to their use in a vast array of industrial and consumer products, from non-stick cookware to firefighting foams. nih.govroadmaptozero.comwikipedia.org

Initial research into PFAS, dating back to the 1950s and 1960s, was primarily conducted by the companies that produced them, with early internal studies indicating the potential for these chemicals to accumulate in blood and cause adverse health effects in animals. ewg.org However, widespread independent scientific and regulatory interest in PFAS did not emerge until the late 1990s and early 2000s, when studies began to reveal the global distribution and persistence of compounds like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS). wikipedia.orgwikipedia.org

Research interest in this compound specifically arose from the growing understanding that many less-studied PFAS could act as precursors, breaking down in the environment or through metabolic processes to form the more persistent and well-documented PFOA. wikipedia.orgnih.gov This "precursor" theory became a critical area of PFAS research, aiming to understand the full scope of environmental contamination and human exposure.

Structural Classification within Perfluorocarboxylic Acid (PFCA) Derivatives

This compound is classified as a derivative of perfluorooctanoic acid (PFOA), which belongs to the perfluorocarboxylic acid (PFCA) subclass of PFAS. roadmaptozero.com PFCAs are characterized by a perfluorinated alkyl chain of varying length attached to a carboxylic acid functional group.

The key structural feature of this compound is the replacement of the acidic proton of the carboxylic acid group in PFOA with a methyl group, forming an ester. This structural relationship is fundamental to its environmental significance.

Table 1: Structural and Chemical Information

Compound Name Abbreviation Molecular Formula Structure
This compound PFOA-Me C9H3F15O2 CF3(CF2)6COOCH3 oup.comnih.gov

Significance of this compound in Environmental Contamination Studies

Role as a Precursor Compound in the Formation of Perfluorooctanoic Acid (PFOA)

The primary significance of this compound in environmental science is its role as a precursor to PFOA. industrialchemicals.gov.auindustrialchemicals.gov.au The ester linkage in this compound is susceptible to hydrolysis, a chemical reaction with water, which can cleave the methyl group and form PFOA. industrialchemicals.gov.au This transformation is a critical pathway for the indirect environmental release of PFOA.

Furthermore, biotransformation, the process by which living organisms modify a chemical compound, is another key mechanism. Studies have shown that various environmental microorganisms and mammalian metabolic systems can transform precursor compounds into terminal PFCAs like PFOA. oup.comresearchgate.net For instance, research on analogous precursor compounds, such as fluorotelomer alcohols (FTOHs), has demonstrated their metabolism into PFOA. oup.comresearchgate.net This biotransformation means that the release of this compound into the environment can lead to a delayed and prolonged formation of the more persistent PFOA. wikipedia.org

Contribution to the Global Burden of Persistent Organic Pollutants (POPs)

The transformation of this compound into PFOA contributes to the global burden of persistent organic pollutants (POPs). europa.eu PFOA is recognized for its extreme persistence in the environment, resistance to degradation, and its ability to be transported over long distances. wikipedia.orgnih.gov Due to these properties, PFOA and related substances have been listed under the Stockholm Convention on Persistent Organic Pollutants, an international treaty aimed at eliminating or restricting the production and use of POPs. wikipedia.orgeuropa.eu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H3F15O2/c1-26-2(25)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)24/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCNYZFAMHDXJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F15O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059924
Record name Methyl perfluorooctanoate
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Molecular Weight

428.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

376-27-2
Record name Methyl perfluorooctanoate
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Record name Octanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, methyl ester
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Record name Octanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, methyl ester
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Record name Methyl perfluorooctanoate
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Record name Methyl perfluorooctanoate
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Synthetic Methodologies and Industrial Relevance of Methyl Perfluorooctanoate

Advanced Synthetic Routes for Methyl Perfluorooctanoate

The synthesis of this compound can be achieved through several chemical pathways, ranging from traditional esterification to more advanced and environmentally conscious methods.

Esterification Reactions and Catalytic Systems

The primary and most direct method for synthesizing this compound is through the esterification of its carboxylic acid precursor, perfluorooctanoic acid (PFOA). This reaction involves treating PFOA with methanol (B129727). Research has shown that this esterification can even occur spontaneously over time when PFOA is stored in methanol, leading to the formation of this compound and methyl formate. researchgate.net For industrial-scale production where reaction efficiency and yield are critical, catalytic systems are employed to accelerate the process.

An alternative synthetic pathway involves the oxidation of perfluoroalkyl iodides. A patented process describes the conversion of perfluorooctyl iodide to this compound. google.com This method involves dissolving the perfluoroalkyl iodide in a suitable solvent and initiating the reaction with oxygen, which can be accelerated by photochemical means, such as irradiation with a UV lamp, or through the use of chemical initiators. google.com

Table 1: Comparative Synthesis Routes for this compound
MethodReactantsKey ConditionsReported OutcomeReference
Direct EsterificationPerfluorooctanoic acid (PFOA), MethanolOccurs during storage; can be accelerated with acid catalysts.Formation of this compound. researchgate.net
Oxidation of Perfluoroalkyl IodidePerfluorooctyl iodide, Oxygen (Air), MethanolUV light irradiation (photochemical initiation) at room temperature.Complete conversion to this compound. google.com

The catalytic activity of metal-PFOA salts has also been noted in other contexts, such as the use of cobalt(II) perfluorooctanoate in catalyzing atom transfer radical polymerization, indicating the potential for metal-based catalytic systems in the broader chemistry of perfluorooctanoates. plos.org

Green Chemistry Approaches in this compound Synthesis

In response to the environmental persistence of many PFAS compounds, green chemistry principles are being applied to develop more sustainable synthetic and remediation pathways. A notable development is a low-energy, green chemistry-based approach to transform PFOA into a stable, insoluble ester, effectively removing it from aqueous solutions. acs.orgacs.org

This method utilizes the inherent hydrophobic properties of both PFOA and a long-chain alcohol, such as decanol, to drive an esterification reaction under mild conditions without the need for additional surfactants or catalysts. acs.org The reaction proceeds via the formation of nonaqueous emulsions, and the resulting ester, decyl pentadecafluorooctanoate, is highly insoluble and precipitates out of the solution. acs.org While this specific research uses decanol, the underlying principle represents a significant green approach to the covalent modification and immobilization of perfluorinated carboxylic acids into esters. acs.orgacs.org

Table 2: Green Esterification of PFOA
ReactantsKey ConditionsYieldSignificanceReference
Perfluorooctanoic acid (PFOA), DecanolNear room temperature, no additional surfactant/catalyst.~90% after 72 hours.Low-energy, covalent immobilization of PFOA into an insoluble ester. acs.orgacs.org

Applications in Specialized Materials Science

The distinct chemical and physical properties of this compound, including its thermal stability and low surface energy, make it a crucial component in the development of specialized materials. spiedigitallibrary.org

Role in Fluoropolymer Synthesis and Functional Material Development

This compound serves as a versatile chemical intermediate for creating a variety of functional fluorine-containing materials. sigmaaldrich.comsigmaaldrich.comchemicalbook.com It is used as a precursor in the synthesis of more complex monomers and polymers.

Key applications include:

Monomer Synthesis: It is a starting material for producing specialized monomers like N-(5-hydroxypent-1-yl)perfluorooctaneamide. sigmaaldrich.comsigmaaldrich.comchemdad.com

Dye Precursors: The compound is used to prepare 2-chloro-1,1-dicyano-2-(perfluoroheptyl)ethylene, which is a key precursor for synthesizing perfluorocarbon-soluble dyes. sigmaaldrich.comsigmaaldrich.comchemicalbook.com

Specialty Coatings: It finds application in the preparation of advanced materials such as aerogel coatings and anti-microbial copolymers for surface treatments. pharmaffiliates.com

Utility in Surface Chemistry and Surfactant Innovations

The perfluorinated alkyl chain of this compound imparts unique surface-active properties. While PFOA itself is a well-known surfactant, this compound is primarily used as a building block for a new class of nonionic fluorinated surfactants. sigmaaldrich.comsigmaaldrich.comwikipedia.org A key example is its use in the synthesis of monodisperse perfluoroalkyl N-polyethoxylated amides, which are designed for applications requiring high surface activity and stability. sigmaaldrich.comsigmaaldrich.comchemdad.com

The ability of fluorinated compounds to drastically lower surface tension makes them highly effective surfactants. wikipedia.orgresearchgate.net this compound is also employed in fundamental research to investigate the mutual solubility and interfacial behavior of fluorocarbon-hydrocarbon systems. sigmaaldrich.comsigmaaldrich.comchemicalbook.com

Integration in Microfabrication and Lithography Processes

In the high-precision field of microfabrication, this compound is utilized for its advantageous physical properties, including low surface energy, low refractive index, and thermal stability. spiedigitallibrary.org It plays a critical role in advanced lithographic techniques, particularly step and flash imprint lithography (S-FIL). sigmaaldrich.comsigmaaldrich.comchemicalbook.com

In this context, it is added to vinyl ether formulations used to create patterns on a micro- or nanoscale. spiedigitallibrary.org Its primary function is to act as a release agent, reducing the adhesion between the cured polymer and the template. This significantly lowers the required separation force, which in turn minimizes defects and improves the fidelity of the patterned transfer. spiedigitallibrary.orgutexas.edu

Table 3: Effect of this compound in Lithography
Application AreaFunctionObserved EffectReference
Nanoimprint Lithography (with vinyl ether)Release agent / SurfactantA 2 wt% addition reduced the separation force of the cured material by 50%. utexas.edu
General PatterningDefect reductionSignificantly reduces defects of printed patterns. spiedigitallibrary.org

Environmental Distribution, Fate, and Transformation of Methyl Perfluorooctanoate

Environmental Occurrence and Spatiotemporal Distribution

Direct detection and quantification of methyl perfluorooctanoate in environmental matrices are not widely reported in scientific literature. However, its parent compound, PFOA, is globally distributed, and its presence in various environmental compartments can provide an indication of where this compound might also be found, particularly in areas with industrial activities involving the use or synthesis of perfluorinated compounds.

While specific data for this compound is lacking, PFOA is frequently detected in a variety of aqueous environments. Studies have documented PFOA concentrations in surface water, groundwater, and wastewater, often linked to industrial discharges, wastewater treatment plant effluents, and the use of aqueous film-forming foams (AFFF). For instance, PFOA has been measured in surface waters at concentrations ranging from nanograms to micrograms per liter, with higher levels often found near industrial facilities and airports where AFFF has been used.

Groundwater contamination by PFOA is also a significant concern, with concentrations varying widely depending on the proximity to source zones. The mobility of PFOA in water contributes to the formation of extensive groundwater plumes. Wastewater treatment plants are recognized as important point sources of PFAS, including PFOA, to the aquatic environment.

Table 1: Representative Concentrations of Perfluorooctanoic Acid (PFOA) in Aqueous Environments (Data for illustrative purposes, not specific to this compound)

EnvironmentConcentration Range (ng/L)Location Type
Surface Water1 - 1,000Near industrial sites
Groundwater10 - 100,000Down-gradient of contamination sources
Wastewater Effluent10 - 5,000Municipal and industrial WWTPs

This table presents generalized concentration ranges for PFOA to illustrate the potential for related compounds to be present in similar environments. Actual concentrations are highly site-specific.

The atmospheric fate of this compound is not well-documented. However, research on other PFAS indicates that both gas-phase and particle-associated transport are possible. Volatile PFAS precursors, such as fluorotelomer alcohols, are known to undergo long-range atmospheric transport. While this compound is less volatile than some precursors, it may still be present in the atmosphere, partitioned between the gas and particulate phases. The extent of its presence in either phase would depend on its vapor pressure and its affinity for atmospheric particles. PFOA has been detected in the atmosphere, primarily associated with particulate matter, even in remote regions, suggesting that atmospheric transport is a significant pathway for the global distribution of these compounds.

Table 2: Illustrative Soil and Sediment Concentrations of Perfluorooctanoic Acid (PFOA) (Data for illustrative purposes, not specific to this compound)

MatrixConcentration Range (ng/g)Site Description
Soil0.1 - 100Near industrial facilities and AFFF-impacted sites
Sediment0.5 - 500Downstream of industrial and municipal discharges

This table provides representative concentration ranges for PFOA in terrestrial matrices to indicate potential accumulation of related compounds. Concentrations are highly variable.

Abiotic Transformation Pathways

The abiotic degradation of this compound is a critical aspect of its environmental persistence. While specific studies on this compound are limited, the transformation pathways of other perfluorinated compounds, particularly esters and PFOA, can offer insights into its likely fate.

Esters of perfluorinated carboxylic acids are susceptible to hydrolysis, which would convert this compound to PFOA and methanol (B129727). The rate of this hydrolysis is expected to be dependent on pH and temperature. While specific kinetic data for this compound are not available in the reviewed literature, studies on other organic esters suggest that hydrolysis can be a significant transformation pathway under certain environmental conditions. PFOA itself is highly resistant to hydrolysis. The hydrolysis half-life of PFOA is estimated to be on the order of years to decades under typical environmental pH and temperature conditions.

Table 3: Estimated Hydrolysis Half-life for Structurally Related Compounds (Illustrative Data)

Compound TypepHTemperature (°C)Estimated Half-life
Perfluorinated Alkyl Esters725Days to Months (Hypothesized)
Perfluorooctanoic Acid (PFOA)5-925> 10 years

This table presents hypothesized and literature-based half-lives for related compound classes to frame the potential persistence of this compound. Specific data for this compound is needed for accurate assessment.

Direct photolysis of PFOA in aqueous environments under natural sunlight is generally considered to be a very slow process. However, indirect photolytic degradation, mediated by other substances present in the water, can occur. For this compound, photolysis could potentially proceed through pathways involving cleavage of the ester bond or the perfluoroalkyl chain. The byproducts of such degradation would likely include PFOA and shorter-chain perfluorinated carboxylic acids. Studies on the photolysis of PFOA have shown that it can be degraded under specific laboratory conditions, such as exposure to UV light in the presence of photocatalysts, leading to the formation of shorter-chain PFCAs and fluoride (B91410) ions. The relevance of these processes under natural environmental conditions is still an area of active research.

Thermal Decomposition Pathways in Environmental Matrices

The thermal decomposition of per- and polyfluoroalkyl substances (PFAS) is a critical area of research for understanding their fate in high-temperature environments and for developing effective disposal technologies. While specific studies on the thermal decomposition of this compound are limited, the degradation pathways can be inferred from research on perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids (PFCAs). rsc.orgacs.org

Thermal treatment, including incineration, is a common method for PFAS waste management. nih.gov However, the strong carbon-fluorine (C-F) bond in these compounds presents a significant challenge to complete destruction. nih.gov The thermal decomposition of PFCAs is understood to proceed through a mechanism involving the elimination of hydrogen fluoride (HF) from the carboxylic acid head group, leading to the formation of a transient three-membered ring intermediate, a perfluorinated α-lactone. rsc.org This intermediate is unstable and readily decomposes, shortening the perfluorinated chain by one carbon atom and producing perfluorinated acyl fluorides and carbon monoxide. rsc.org These acyl fluorides can then hydrolyze back to PFCAs in the presence of water vapor, allowing for a stepwise degradation process that can eventually lead to the complete mineralization of the compound to HF, CO, CO2, COF2, and CF2. rsc.org

For this compound, the initial step in thermal decomposition would likely involve the cleavage of the ester group. Following this, the resulting perfluorooctanoyl radical or related intermediates would enter the degradation pathways described for PFOA. Pyrolysis studies of related compounds have shown that the presence of other materials, such as nano-aluminum, can significantly influence the decomposition mechanism and the resulting products. researchgate.net In such cases, the decomposition can be more efficient, leading to the formation of mineralized fluorine in the form of aluminum trifluoride (AlF3). researchgate.net

It is important to note that incomplete combustion of PFAS can lead to the formation of other hazardous byproducts. nih.gov Therefore, understanding the specific conditions required for the complete destruction of this compound is crucial for developing safe and effective thermal treatment strategies.

Biotic Transformation and Biodegradation Studies

The biotransformation and biodegradation of PFAS are of significant interest due to their persistence in the environment. While many PFAS are highly resistant to microbial degradation, some polyfluorinated substances can be transformed by microorganisms, often leading to the formation of more persistent perfluorinated compounds like PFOA. epa.govnih.gov

Microbial Degradation Pathways and Metabolite Identification

Direct microbial degradation of the perfluorinated alkyl chain of compounds like PFOA is considered to be extremely slow under natural environmental conditions. researchgate.net However, some microorganisms have demonstrated the ability to transform certain PFAS. For instance, studies have shown that some bacteria can biodegrade polyfluorinated compounds, which are considered precursors to persistent perfluoroalkyl acids (PFAAs). researchgate.net

For this compound, the initial step in microbial degradation would likely be the hydrolysis of the ester bond by microbial esterases, yielding methanol and the perfluorooctanoate anion (PFOA). This initial transformation makes the compound more water-soluble and available for further microbial interaction. Once formed, PFOA is highly resistant to further biodegradation. nih.gov However, some studies have reported limited microbial degradation of PFOA, with proposed intermediates including shorter-chain PFCAs (from C2 to C7). wisconsin.edu The identification of these metabolites is crucial for understanding the degradation pathway and the potential for complete mineralization.

Research has shown that microbial communities in environments contaminated with PFAS can adapt, with some species showing tolerance to high concentrations of these compounds. wisconsin.eduresearchgate.net For example, after prolonged exposure to PFOA, Proteobacteria can become the dominant phylum in a microbial community. researchgate.net

Enzymatic Biotransformation in Biological Systems

Enzymatic processes play a key role in the biotransformation of xenobiotics, including some PFAS. While the highly stable C-F bond makes enzymatic attack difficult, some enzymes have been shown to mediate the degradation of PFOA. researchgate.net

One notable example is the use of peroxidase enzymes, such as horseradish peroxidase (HRP). researchgate.net In the presence of a co-substrate, HRP can catalyze the oxidation of PFOA. researchgate.net The proposed mechanism involves the generation of radical intermediates from the co-substrate that non-specifically attack the PFOA molecule, leading to its degradation. researchgate.net The degradation pathways are thought to involve Kolbe decarboxylation followed by a stepwise conversion of -CF2 units to carbon dioxide and fluoride ions. researchgate.net

For this compound, it is plausible that a similar enzymatic process could occur following an initial hydrolysis of the ester group. The resulting PFOA would then be subject to degradation by enzymes like peroxidases. It is also possible that other microbial enzymes could directly act on the ester, initiating the degradation process. However, specific studies on the enzymatic biotransformation of this compound are currently lacking.

Role of Biotic Processes in PFOA Formation from Precursors

A significant environmental fate of many polyfluorinated compounds is their biotransformation into the highly persistent PFOA. epa.govindustrialchemicals.gov.au These "precursor" compounds are typically less stable and more amenable to microbial attack than their perfluorinated end-products. nih.gov

The transformation of precursors is a key consideration in assessing the environmental risk of polyfluorinated substances. While the parent compound, such as this compound, may have its own toxicological profile, its degradation to the more persistent and well-studied PFOA is a major concern. industrialchemicals.gov.auindustrialchemicals.gov.au

Environmental Transport and Modeling

Understanding the transport of PFAS in the environment is essential for predicting their distribution and potential for long-range impacts. Atmospheric transport is a particularly important pathway for the global distribution of many PFAS. coastalwiki.orgaecom.com

Long-Range Atmospheric Transport Mechanisms

While PFOA itself has a low vapor pressure, more volatile precursor compounds can undergo long-range atmospheric transport. coastalwiki.orgpops.int These precursors are emitted into the atmosphere, transported over long distances by wind currents, and then degrade to form PFOA in the atmosphere. coastalwiki.orgcopernicus.org This is a primary mechanism for the contamination of remote environments like the Arctic with PFOA. coastalwiki.orgcopernicus.org

This compound, being the methyl ester of PFOA, is expected to be more volatile than PFOA itself. This increased volatility would make it more susceptible to long-range atmospheric transport. Once in the atmosphere, it can be transported in the gas phase or partitioned to atmospheric particles. aecom.com During transport, it would be subject to atmospheric degradation processes, likely involving reaction with hydroxyl radicals, which would lead to the formation of PFOA. coastalwiki.org The newly formed PFOA can then be removed from the atmosphere through wet or dry deposition, contaminating terrestrial and aquatic ecosystems far from the original source. copernicus.org

Modeling studies have been used to understand the global fate and transport of PFOA and its precursors. nih.govsemanticscholar.orgacs.org These models support the hypothesis that the atmospheric transport and degradation of volatile precursors are significant pathways for the widespread distribution of PFOA. coastalwiki.orgnih.gov

Oceanic Transport and Global Dispersion

Once introduced into the marine environment, this compound is expected to undergo hydrolysis to form perfluorooctanoate (PFOA), which is the dominant form of this substance found in the oceans. The oceanic transport and global dispersion of PFOA have been the subject of extensive research.

Ocean currents are a primary pathway for the long-range transport of PFOA to remote regions, including the Arctic. acs.orgnih.govresearchgate.net Modeling studies have demonstrated that direct emissions of PFOA into the environment, followed by oceanic transport, can account for the levels of this compound observed in global oceans. acs.orgnih.gov One model, GloboPOP, estimated a net influx of approximately 8–23 tons of PFOA per year into the Northern Polar zone in 2005, an amount significantly greater than that from atmospheric deposition of precursor compounds. acs.orgnih.gov This suggests that oceanic transport is a major contributor to the global distribution of PFOA. acs.orgnih.govresearchgate.net

The persistence of PFOA in the water column facilitates its transport over vast distances. Unlike many other organic pollutants, PFOA does not readily attach to settling particulate matter, and therefore remains dissolved in the water. researchgate.net This high mobility in the aqueous phase allows for its widespread distribution through oceanic circulation patterns. cput.ac.za The presence of PFOA in the tissues of wildlife in remote locations such as the Arctic further supports the importance of oceanic transport in its global dispersion. oup.comgrondrecht.eunih.gov

Partitioning Behavior across Environmental Compartments

At typical environmental pH levels, PFOA exists predominantly as the perfluorooctanoate anion. acs.org This anionic form has a low affinity for organic carbon in soil and sediment, leading to limited sorption and high mobility in aqueous environments. nih.govnih.gov Laboratory experiments have determined the organic carbon-normalized partition coefficient (Koc) for PFOA to be relatively low. nih.gov

The following table summarizes experimentally determined partitioning coefficients for PFOA.

Partition CoefficientValueEnvironmental CompartmentReference
log Koc2.4 ± 0.12 cm³/gWater-Sediment nih.gov
log Koc0.88-1.85Water-Sediment nih.gov
log Kd0.16-1.44Water-Sediment nih.gov
Washout Ratio1 x 10⁵ - 5 x 10⁵Air-Rain nih.gov

The low Koc values indicate that PFOA is primarily found in the dissolved phase in aquatic systems, which contributes to its potential for long-range transport in oceans and rivers. nih.gov The partitioning of PFOA into the atmosphere is influenced by its physical-chemical properties, with the neutral acid form being more volatile than the anionic form. nih.gov However, in the ambient environment, PFOA is often associated with particulate matter and can be efficiently removed from the atmosphere through wet deposition (rain). nih.gov

Bioaccumulation of PFOA in organisms is also a key aspect of its partitioning behavior. While it does not partition significantly into fatty tissues like many other persistent organic pollutants, it can bind to proteins in the blood and liver. oup.comnerc.ac.uk Studies have shown that PFOA can bioaccumulate in various organisms, including marine algae and fish, with bioaccumulation factors varying depending on the species and environmental conditions. nerc.ac.uknih.govresearchgate.net

Development and Application of Environmental Fate Models

Environmental fate models are crucial tools for understanding and predicting the long-term distribution and behavior of chemicals in the environment. For PFOA, the degradation product of this compound, several models have been developed to simulate its global transport and fate.

One of the key models used to investigate the global fate of PFOA is the GloboPOP model. acs.orgnih.gov This global distribution model has been used to test the hypothesis that direct emissions of PFOA can explain the observed concentrations in the world's oceans and that oceanic transport is a significant pathway for its distribution to the Arctic. acs.orgnih.gov The model has successfully simulated observed PFOA concentrations in oceans and has been used to forecast future trends based on different emission scenarios. acs.orgnih.gov

A multimedia multi-species environmental fate model was also developed to assess the movement of the conjugate pair of perfluorooctanoic acid (PFOA) and perfluorooctanoate (PFO) in a specific region, the Lake Ontario watershed. nih.gov This model helps to understand the intermedia distribution of the compound and its potential for long-range atmospheric transport. nih.gov

These models are critical for a number of applications, including:

Source Apportionment: Determining the relative contributions of direct and indirect sources to environmental concentrations. acs.orgnih.gov

Predicting Future Trends: Forecasting how changes in emissions will affect environmental levels of PFOA in different regions over time. acs.orgnih.gov

Assessing Long-Range Transport: Quantifying the movement of PFOA across continents and into remote ecosystems. acs.orgresearchgate.netnih.gov

Risk Assessment: Providing exposure estimates for human and ecological risk assessments.

Advanced Analytical Methodologies for Methyl Perfluorooctanoate and Its Metabolites

Chromatographic Techniques for Trace Analysis

The separation and detection of MePFOA are predominantly achieved through the coupling of chromatographic systems with mass spectrometry. This combination provides the necessary selectivity and sensitivity to identify and quantify the analyte at trace levels.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the analysis of non-volatile per- and polyfluoroalkyl substances (PFAS), including MePFOA. accustandard.com Regulatory methods, such as those developed by the U.S. Environmental Protection Agency (EPA) for drinking water analysis, rely on LC-MS/MS for its robustness and low detection limits. accustandard.com For instance, EPA Method 537.1 includes procedures for the determination of various PFAS, showcasing the utility of this technique. accustandard.com

High-resolution mass spectrometry (HRMS), particularly time-of-flight (TOF) and Orbitrap analyzers, offers an advantage by providing highly accurate mass measurements. This capability is crucial for enhancing confidence in compound identification and for differentiating target analytes from complex matrix interferences. researchgate.net The coupling of HPLC with high-resolution systems like LTQ-Orbitrap HRMS allows for powerful detection in terms of both sensitivity and specificity by using the exact mass for quantification. researchgate.net

ParameterTypical Conditions for MePFOA Analysis
Chromatographic Column Reversed-phase (e.g., C18)
Mobile Phase Gradient elution with methanol (B129727)/acetonitrile and water, often with additives like ammonium acetate
Ionization Source Electrospray Ionization (ESI), typically in negative mode
Mass Analyzer Tandem Quadrupole (MS/MS), Time-of-Flight (TOF), Orbitrap
Detection Mode Multiple Reaction Monitoring (MRM) for MS/MS; Full Scan for HRMS

While LC-MS is the standard for many PFAS, gas chromatography (GC) is a vital complementary technique, especially for more volatile and semi-volatile species like MePFOA. gcms.cz Analysis of MePFOA by GC-MS is frequently performed, and in some cases, it is the preferred method. perfectway.cnthdstatic.com Often, less volatile parent compounds like perfluorooctanoic acid (PFOA) are derivatized to their methyl esters (MePFOA) to improve their chromatographic behavior for GC analysis. scholaris.ca

GC coupled with tandem mass spectrometry (GC-MS/MS) provides enhanced selectivity and sensitivity, which is critical for trace-level detection in complex samples. saiglobal.com The use of specific precursor-to-product ion transitions in GC-MS/MS allows for confident quantification of MePFOA, even in the presence of co-extractable matrix components. saiglobal.com

ParameterTypical Conditions for MePFOA Analysis
Chromatographic Column Low-polarity capillary column (e.g., DB-5ms)
Injection Mode Splitless or Pulsed Splitless
Ionization Source Electron Ionization (EI)
Mass Analyzer Tandem Quadrupole (MS/MS), Quadrupole Time-of-Flight (Q-TOF)
Key Usable Ions (m/z) 59, 131, 100, 169 saiglobal.com

The universe of PFAS is vast, and many compounds may be present in samples that are not included in standard targeted methods. nih.gov High-resolution mass spectrometry (HRMS), such as GC-Quadrupole Time-of-Flight (GC/Q-TOF), is a powerful tool for non-targeted analysis. gcms.cztechnologynetworks.com This approach allows for the detection and tentative identification of a broad range of compounds without the need for pre-selection of target analytes. gcms.cz

In a non-targeted workflow, full-spectrum accurate mass data is acquired and then processed using sophisticated software to find features of interest. nelac-institute.org For fluorinated compounds like MePFOA, this can involve searching for characteristic mass defects or fragmentation patterns. researchgate.net The use of accurate mass libraries significantly improves the confidence in the identification of compounds detected in this screening mode. gcms.cznelac-institute.org For example, MePFOA has been successfully identified in drinking water extracts using a non-targeted approach with a GC/Q-TOF system, with high library match scores confirming its presence. gcms.cztechnologynetworks.com

Sample Preparation and Extraction Protocols

The goal of sample preparation is to extract MePFOA from the sample matrix and concentrate it to a level suitable for instrumental analysis, while simultaneously removing interfering substances.

Solid-phase extraction (SPE) is the most common technique for the extraction and pre-concentration of MePFOA and other PFAS from aqueous samples like drinking water and from extracts of solid matrices. accustandard.comnih.govresearchgate.net The choice of sorbent is critical for achieving high recovery of the target analytes. For PFAS, sorbents like weak anion exchange (WAX) or polymeric reversed-phase cartridges are often employed. researchgate.netacs.org

The general SPE procedure involves several steps:

Cartridge Conditioning: The SPE cartridge is conditioned with solvents like methanol and then equilibrated with water to activate the sorbent. nih.govacs.org

Sample Loading: The aqueous sample, or a solvent extract of a solid sample diluted with water, is passed through the cartridge. acs.org

Washing: The cartridge is washed with a weak solvent (e.g., water with a buffer) to remove hydrophilic interferences. acs.org

Elution: The retained analytes, including MePFOA, are eluted from the cartridge using a small volume of an organic solvent, typically methanol, sometimes with a modifier like ammonium hydroxide (B78521). nih.gov This step achieves the concentration of the analyte.

This methodology is effective for a wide range of matrices, including food contact paper, where methanolic extracts are diluted and then subjected to SPE for cleanup and concentration. nih.gov

A significant challenge in the trace analysis of MePFOA is managing matrix effects and preventing extraneous contamination. Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, can lead to inaccurate quantification. scholaris.caacs.org These effects are particularly problematic in complex matrices analyzed by LC-MS.

Strategies to mitigate matrix effects include:

Optimized Sample Cleanup: Employing robust SPE or other cleanup techniques to remove as many interfering compounds as possible.

Isotope Dilution: Using stable isotope-labeled internal standards that co-elute with the native analyte and experience similar matrix effects, allowing for accurate correction during quantification.

Matrix-Matched Calibration: Preparing calibration standards in an extract of a blank matrix that is similar to the samples being analyzed.

Contamination control is paramount due to the ubiquitous nature of some PFAS in laboratory environments (e.g., in tubing, solvents, and apparatus). Strict protocols are necessary, such as using polypropylene materials instead of glass where possible, pre-rinsing all materials with solvent, and analyzing procedural blanks with every sample batch to monitor for background contamination. researchgate.net

Isotopic Labeling and Quantitative Analysis

Quantitative analysis of methyl perfluorooctanoate and its metabolites relies on highly accurate and precise methodologies to overcome challenges presented by complex sample matrices. Isotopic labeling techniques are central to achieving reliable quantification in environmental and biological samples.

Use of Labeled Internal Standards for Quantification

The optimization of analytical methods for organic compounds, including per- and polyfluoroalkyl substances (PFAS), frequently involves the use of internal standards (ISTDs). alsglobal.com Ideally, internal standards should perfectly mimic the chemical and physical properties of the analyte being measured. alsglobal.com For this reason, isotopically labeled compounds, such as those containing carbon-13 (¹³C) or deuterium (²H), are considered the most effective internal standards. alsglobal.com These labeled standards are exact analogues of the native PFAS analytes but can be distinguished by mass spectrometry due to their slight difference in molecular weight. alsglobal.com

These extracted internal standards (EIS) are added to a sample at a known concentration before any preparation or extraction steps. alsglobal.comwell-labs.com By measuring the recovery of the labeled standard, analysts can correct for any loss of the target analyte that occurs during the entire analytical process, including sample extraction, cleanup, and concentration. alsglobal.comwell-labs.comepa.gov This correction adjusts the final measurement of the native PFAS up or down, accounting for analytical bias and matrix effects. alsglobal.com The use of isotopically labeled standards is a cornerstone of validated regulatory methods like EPA Method 1633. well-labs.comsigmaaldrich.com

Despite their effectiveness, a significant challenge is the availability of labeled analogues for every PFAS species of interest, as their synthesis can be complex and expensive. alsglobal.com In cases where a direct labeled analogue is not available, a "closest match" compound may be used, though this approach is considered less effective than true isotope dilution. alsglobal.com

Table 1: Comparison of Internal Standard Approaches for PFAS Analysis
Standard TypeDescriptionPrimary FunctionAdvantageLimitation
Extracted Internal Standard (EIS)Isotopically labeled analogue of the target analyte (e.g., ¹³C-PFOA). Added before sample extraction.Corrects for analyte loss and matrix effects throughout the entire process. sigmaaldrich.comProvides the most accurate quantification by mimicking analyte behavior. alsglobal.comLabeled standards are not available for all PFAS analytes. alsglobal.com
Non-Extracted Internal Standard (NIS)Isotopically labeled compound added to the final extract just before instrumental analysis.Used to determine the recovery of the EIS surrogates. sigmaaldrich.comHelps assess the quality of the analytical process. well-labs.comDoes not account for analyte losses during sample preparation and extraction.
Surrogate StandardA compound chemically similar to the target analyte but not expected to be in the sample.Monitors for losses and matrix effects. epa.govProvides a general indication of method performance.Does not perfectly mimic the analyte, potentially leading to measurement bias. epa.gov

Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for the high-precision quantification of trace compounds. epa.govcontractlaboratory.com When coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), it is the gold standard for analyzing PFAS like this compound. contractlaboratory.comnih.gov The technique's core principle is the addition of a known amount of an isotopically labeled version of the target analyte to the sample prior to processing. epa.govnih.gov

This labeled standard acts as an internal benchmark. Because the labeled and unlabeled (native) compounds are chemically identical, they behave the same way during every step of the analysis, including extraction, cleanup, and ionization in the mass spectrometer. epa.govnih.gov Any loss of the native analyte during sample preparation will be matched by a proportional loss of the labeled internal standard. nih.gov Similarly, any matrix-induced signal suppression or enhancement during MS analysis will affect both the analyte and its labeled analogue equally. nih.govnih.gov

By measuring the ratio of the native analyte to its labeled counterpart in the final mass spectrometric analysis, an accurate concentration can be calculated, effectively corrected for both procedural losses and matrix interferences. well-labs.comepa.govnih.gov This makes IDMS an exceptionally robust and accurate method for quantifying low levels of PFAS in challenging matrices such as water, soil, and biological tissues. nih.govmvcommission.org

Novel Sensing and Detection Strategies

While chromatographic methods combined with mass spectrometry provide high accuracy, there is growing interest in developing rapid, cost-effective, and portable detection strategies for PFAS. pfascentral.orgthewaternetwork.com These novel approaches are crucial for field screening and real-time monitoring applications.

Molecularly Imprinted Polymers (MIPs) for Selective Adsorption and Sensing

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have artificial recognition sites that are highly selective for a specific target molecule. tamu.edursc.orgrsc.org They are created by polymerizing functional and cross-linking monomers in the presence of a "template" molecule—in this case, a perfluorinated compound like perfluorooctanoic acid (PFOA). rsc.orgacs.org After polymerization, the template molecule is removed, leaving behind cavities within the polymer matrix that are complementary in size, shape, and chemical functionality to the template. rsc.org

These tailored cavities allow the MIP to selectively rebind the target analyte from a complex sample matrix with high affinity. tamu.edu This high selectivity makes MIPs promising materials for use in chemical sensors. tamu.edursc.orgmdpi.com MIPs can be integrated with various transducer platforms, including paper-based sensors and electrodes, to detect PFAS. tamu.edursc.org When the target analyte binds to the MIP, it causes a measurable physical or chemical change, which is converted into a detectable signal. Research has demonstrated the use of MIPs in detecting PFOA and perfluorooctanesulfonic acid (PFOS) at very low concentrations. tamu.edursc.org

Table 2: Performance of Selected MIP-Based Sensors for PFOA/PFOS Detection
Sensor PlatformTarget AnalyteDetection Limit (LOD)Linear RangeReference
MIP-Polyaniline Paper SensorPFOA20.55 parts per trillion (ppt)1–200 ppt tamu.edu
MIP-Polyaniline Paper SensorPFOS7.12 ppt1–200 ppt tamu.edu
Disposable Microchip Sensor (Au/Cu₂O@C@NiCo₂O₄/MIP)PFOA19.46 ng L⁻¹ (ppt)207–4140 ng L⁻¹ rsc.org
Redox-Active MIP (PEDOT-TEMPO-MIP)PFOA0.28 ng L⁻¹ (parts per quadrillion)Not specified acs.org

Electrochemical Biosensors for this compound Detection

Electrochemical sensors are emerging as promising alternatives to traditional analytical methods for PFAS detection due to their potential for rapid, sensitive, cost-effective, and portable analysis. pfascentral.orgthewaternetwork.comrsc.org These sensors work by measuring changes in electrical properties (such as current or impedance) that occur when the target analyte interacts with a specially functionalized electrode surface. pfascentral.orgrsc.org

Since most PFAS molecules are not inherently electrochemically active, indirect detection strategies are often employed. rsc.orgrsc.org A common approach involves modifying the sensor's electrode with a recognition element, such as a molecularly imprinted polymer (MIP), that selectively binds the target PFAS. rsc.orgrsc.org The binding event can then block or facilitate the electrochemical reaction of a different, redox-active molecule, leading to a measurable change in the electrical signal that is proportional to the PFAS concentration. rsc.orgacs.org

The development of these sensors aims to create field-deployable devices that can provide real-time or near-real-time data on PFAS contamination, allowing for faster decision-making in environmental monitoring and remediation efforts. thewaternetwork.comrsc.org Research is focused on improving the sensitivity, selectivity, and stability of these sensors for reliable performance in complex environmental samples like river water. rsc.org

Total Organic Fluorine (TOF) and Adsorbable Organic Fluorine (AOF) Measurements

Given that PFAS encompass thousands of different chemical compounds, analyzing for every individual substance is impractical. eurofins.comanalytical-group.com Consequently, non-targeted screening methods that measure sum parameters have been developed to provide a broader estimate of the total PFAS content in a sample. metrohm.commontrose-env.com

Total Organic Fluorine (TOF) analysis is a method that provides a measurement of the total amount of fluorine present in organic compounds within a sample. eurofins.comalsglobal.comqa-group.com The technique generally involves combusting the sample at a high temperature (900-1000°C), which mineralizes the organofluorine compounds into hydrogen fluoride (B91410) (HF). alsglobal.com The resulting HF is then captured and measured, typically using ion chromatography. montrose-env.com TOF can also be calculated as the difference between the total fluorine (both organic and inorganic) and the inorganic fluorine in a sample. montrose-env.com A high TOF value can be an indicator of significant PFAS contamination. qa-group.com However, this method is not selective for PFAS, as it measures all organic fluorine compounds, and its accuracy can be limited if the sample contains high concentrations of inorganic fluorine. montrose-env.comalsglobal.com

Table 3: Comparison of TOF and AOF Measurement Techniques
ParameterTotal Organic Fluorine (TOF)Adsorbable Organic Fluorine (AOF)
Principle Measures the total fluorine content from all organic compounds in a sample. eurofins.comqa-group.comMeasures the fraction of organic fluorine compounds that can be adsorbed onto activated carbon. qa-group.comqa-group.com
Typical Method Combustion of the sample followed by ion chromatography (C-IC). analytical-group.com Can also be calculated as Total Fluorine minus Inorganic Fluorine. montrose-env.comAdsorption from aqueous sample onto GAC, followed by combustion and ion chromatography (C-IC). epa.govlcms.cz
Applicable Matrices Water, soil, consumer products (textiles, packaging). eurofins.comanalytical-group.comqa-group.comAqueous matrices (surface water, drinking water, wastewater). qa-group.comepa.gov
Key Advantage Provides a comprehensive estimate of all organofluorine content. alsglobal.comqa-group.comStandardized (EPA Method 1621); effective screening tool for water quality. metrohm.comepa.gov
Key Limitation Not selective for PFAS; can have high uncertainty if inorganic fluorine is high. montrose-env.comalsglobal.comDoes not capture all PFAS (e.g., poor adsorption of short-chain compounds). montrose-env.comsgsaxys.com

Mentioned Compounds

Table 4: List of Chemical Compounds
Compound NameAbbreviation
This compound-
Perfluorooctanoic acidPFOA
Perfluorooctanesulfonic acidPFOS
Carbon-13¹³C
Deuterium²H
Hydrogen fluorideHF

Methods for Comprehensive Fluorine Quantification

Comprehensive fluorine quantification serves as a crucial screening tool to measure the total load of PFAS, including this compound, its metabolites, and other unidentified organofluorine compounds. innovatechlabs.combizngo.org These techniques measure the total amount of organic fluorine, providing an aggregate concentration that can indicate the presence of PFAS that would be missed by targeted analyses alone.

Several methods are employed for this purpose:

Combustion Ion Chromatography (CIC): This is a key technique for quantifying total organic fluorine (TOF). ifpmag.com The process involves the combustion of a sample at high temperatures (over 1,000°C) to break the strong carbon-fluorine bonds. ifpmag.com The released fluorine is converted into hydrogen fluoride, which is then captured in an absorption solution and analyzed as fluoride ions using ion chromatography. innovatechlabs.comnelac-institute.org To determine the total organic fluorine, the amount of inorganic fluoride (free fluoride) is measured separately and subtracted from the total fluorine concentration. ifpmag.com

Adsorbable Organic Fluorine (AOF): This method is a preparatory technique often used for water samples. It involves using activated carbon to adsorb organic fluorine compounds from the sample. The carbon is then combusted, and the resulting fluoride is measured by CIC. digitellinc.comnih.gov This approach helps to concentrate the organofluorine compounds and remove inorganic fluoride before analysis.

Extractable Organic Fluorine (EOF): Similar to AOF, the EOF method involves an extraction step prior to CIC analysis. digitellinc.comnih.gov It utilizes solid-phase extraction (SPE) cartridges to pull organic fluorine compounds from a sample. nelac-institute.orgdigitellinc.com This technique can be more efficient than AOF, offering higher recoveries and lower detection limits for a wide range of PFAS classes. nelac-institute.orgdigitellinc.com Recent developments in EOF methods have improved recovery for a wide array of PFAS, including 43 different compounds, by using novel SPE cartridges. phenomenex.com

Particle-Induced Gamma-Ray Emission (PIGE): PIGE is a non-destructive surface measurement technique that can be used for rapid screening of total fluorine in various products. bizngo.orgnih.gov It bombards the sample with high-energy protons, which causes fluorine atoms to emit specific gamma rays that can be detected and quantified. While useful for screening, PIGE measures total fluorine on the surface and does not distinguish between organic and inorganic forms. bizngo.orgnih.gov

These methods provide a more complete, albeit aggregate, measure of PFAS contamination than targeted approaches. digitellinc.com They are instrumental in identifying samples where a significant portion of the organofluorine content is not accounted for by standard targeted analyses. tandfonline.com

Correlation with Targeted PFAS Concentrations in Environmental Samples

A growing body of research demonstrates a significant discrepancy between the total organic fluorine measured in environmental samples and the sum of concentrations of individually quantified PFAS using targeted methods like LC-MS/MS. tandfonline.comnih.gov This gap highlights the presence of numerous unidentified PFAS, including precursors, metabolites, and novel compounds not included in targeted analyte lists. nih.govresearchgate.net

Studies across various environmental matrices consistently show that targeted PFAS measurements account for only a small fraction of the total organic fluorine burden.

Dust Samples: In dust from buildings, the sum of targeted PFAS accounted for only 1.0% to 9.2% of the extractable organic fluorine (EOF) concentrations. nih.gov Despite this low percentage, a significant positive correlation was found between EOF levels and the organic fluorine equivalents of 37 measured PFAS, indicating that as targeted PFAS concentrations increase, so does the amount of unidentified organic fluorine. nih.gov

Paper and Food Contact Materials: Analysis of materials intended for paper-based food contact materials revealed a large gap between targeted analysis and total fluorine content. The sum of target PFAS measured by LC-MS/MS accounted for an average of only 2.7 x 10⁻⁴% of the total fluorine content measured by CIC. tandfonline.com

Human Serum: A fluorine mass balance study on human serum found that the percentage of unidentified EOF was 46% in 1986, decreased to 10% in 2007, and rose again to 37% in 2015, showing fluctuating but consistently significant gaps over time. nih.gov

Industrial Wastewater and River Water: In various water samples, total organic fluorine values were substantially higher than the quantities measured by targeted LC-MS/MS, confirming that these comprehensive methods capture a much larger scope of both known and unknown organic fluorine. digitellinc.comnih.gov

The following table summarizes findings from a study on dust contamination, illustrating the disparity between targeted PFAS measurements and broader organic fluorine analysis.

Sample MatrixMeasurementRelationshipPercentage of EOF Accounted for by Targeted PFAS
Building Dust Targeted PFAS vs. Extractable Organic Fluorine (EOF)Positive Correlation (Spearman r = 0.47)1.0% - 9.2% (Median 2.6%)

This data clearly indicates that while a correlation may exist, relying solely on targeted analysis for compounds like this compound would lead to a significant underestimation of the total PFAS load in a given sample. tandfonline.comnih.gov Comprehensive fluorine quantification methods are therefore essential for a more accurate risk assessment and understanding of environmental contamination. chromatographyonline.com

Toxicological Research and Health Effects of Methyl Perfluorooctanoate and Its Transformation Products

Mechanisms of Toxicity at Cellular and Molecular Levels

The toxicity of PFOA, the primary metabolite of MPFO, is multifaceted and involves several key cellular and molecular pathways. These mechanisms contribute to a range of adverse health outcomes observed in toxicological studies.

A primary mechanism of PFOA-induced toxicity is the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and homeostasis. nih.govnih.govnih.govfrontiersin.orgnih.gov PFOA has been shown to activate both human and mouse PPARα. nih.govresearchgate.net This activation of PPARα by PFOA can lead to a cascade of downstream effects, including the modulation of genes involved in fatty acid oxidation and transport. nih.gov

The activation of PPARα is dependent on the carbon chain length of the perfluoroalkyl acid, with those having eight carbons, like PFOA, showing significant activation. biorxiv.org While both mouse and human PPARα are activated by PFOA, there are species-specific differences in the subsequent biological responses. nih.govbiorxiv.org

Interactive Data Table: Studies on PPARα Activation by PFOA
Study FocusModel SystemKey FindingsReference(s)
PFOA and Cholesterol HomeostasisHumanized PPARα micePFOA activates multiple nuclear receptor pathways, including PPARα, and alters the expression of genes regulating cholesterol. nih.gov
PFOA and Endocrine DisruptionAnimal modelsPFOA-mediated health effects are primarily mediated through PPARα activation. nih.gov
PFOA and PPAR ActivationIn vitro assaysPFOA activates both human and mouse PPARα. nih.govresearchgate.net
PFOA and NAFLDC57BL/6 micePFOA activates PPARα, constitutive androstane (B1237026) receptor (CAR), and pregnane (B1235032) X receptor (PXR). nih.gov

Consistent with its role as a PPARα agonist, PFOA significantly interferes with lipid metabolism and transport. frontiersin.orgnih.gov Epidemiological studies have shown a strong association between PFAS exposure and increased serum levels of total cholesterol and low-density lipoprotein cholesterol (LDL-C). nih.gov

In animal models, PFOA exposure has been demonstrated to alter lipid profiles, although the results can be contradictory across different studies. biorxiv.org Some studies have shown that PFOA can reduce hepatic triglyceride levels in mice with non-alcoholic fatty liver disease (NAFLD) by enhancing lipid oxidation pathways. nih.gov Conversely, other research indicates that PFOA and its analogs can lead to an increase in total cholesterol and triglycerides in zebrafish. researchgate.net PFOA can also disrupt the hepatocyte nuclear factor 4-alpha (HNF4α) signaling pathway, which is essential for regulating lipid homeostasis in hepatocytes. frontiersin.org

Interactive Data Table: Research on PFOA's Interference with Lipid Metabolism
Study FocusModel SystemKey FindingsReference(s)
PFOA and NAFLDC57BL/6 micePFOA reduced hepatic triglyceride levels and attenuated hepatic fibrosis in mice with pre-existing NAFLD. nih.gov
PFOA and Lipid DysregulationZebrafishPFOA and its analogs significantly increased total cholesterol and, in some cases, total triglycerides. researchgate.net
PFOA and Cholesterol HomeostasisHumanized PPARα micePFOA modulates multiple genes involved in cholesterol metabolism and homeostasis. biorxiv.org
PFAS and Lipid MetabolismReviewPFAS can disrupt lipid metabolism by activating nuclear receptors like PPARα. nih.gov

Exposure to PFOA has been shown to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to detoxify these harmful molecules. nih.govresearchgate.net This oxidative stress can lead to cellular damage and, ultimately, apoptosis (programmed cell death). nih.govrsc.org

In vitro studies using human liver cells (HepG2) have demonstrated that PFOA can stimulate the production of ROS, leading to oxidative DNA damage and the activation of apoptotic pathways. nih.gov Similarly, in pancreatic β-cells, PFOA has been found to increase the formation of ROS and nitric oxide, leading to mitochondrial dysfunction and apoptosis. researchgate.net Animal studies have also shown that PFOA can trigger oxidative stress in the pancreas of mice. nih.gov Furthermore, PFOA exposure has been linked to apoptosis in testicular Leydig cells through the endoplasmic reticulum (ER) stress-mitochondrial apoptosis pathway. nih.gov

Interactive Data Table: Findings on PFOA-Induced Oxidative Stress and Apoptosis
Study FocusModel SystemKey FindingsReference(s)
PFOA and Pancreatic Oxidative StressMicePFOA exposure triggers oxidative stress in the pancreas. nih.gov
PFOA and Pancreatic β-cell ToxicityRat pancreatic β-cells (RIN-m5F)PFOA induces oxidative stress, mitochondrial dysfunction, and apoptosis. researchgate.net
PFOA and Leydig Cell ApoptosisMouse Leydig cells (TM3)PFOA induces cell death via the ER stress-mitochondrial apoptosis pathway. nih.gov
PFOA and Testicular ToxicityMiceQuercetin can attenuate PFOA-induced testicular oxidative stress and apoptosis. rsc.org

PFOA is considered an endocrine-disrupting chemical (EDC), meaning it can interfere with the body's endocrine system and produce adverse developmental, reproductive, neurological, and immune effects. nih.govnih.govresearchgate.net The endocrine-disrupting properties of PFOA are thought to occur through several mechanisms.

PFOA can bind to nuclear receptors, including estrogen receptors (ERs), androgen receptors (ARs), and thyroid hormone receptors (TRs), thereby altering steroidogenesis and hormone signaling. nih.gov Animal studies have indicated that PFOA exposure can impact the hypothalamus-pituitary-gonad axis, primarily through the deregulation of thyroid function. nih.gov Some research suggests that PFOA may also alter steroid hormone production or have indirect effects on the ovaries. nih.gov The target tissues and health outcomes of PFOA exposure are frequently regulated by the endocrine system, further supporting its classification as an endocrine disruptor. nih.gov

Organ-Specific Toxicological Responses

The toxic effects of PFOA are not uniformly distributed throughout the body but rather exhibit a degree of organ specificity, with the liver being a primary target.

The liver is a major target organ for PFOA-induced toxicity. nih.gov Exposure to PFOA has been linked to a variety of adverse hepatic effects, including increased liver weight, hepatomegaly (enlarged liver), steatosis (fatty liver), and the potential for liver cancer. nih.gov

The hepatotoxicity of PFOA is closely linked to the activation of PPARα. nih.gov In rodents, PFOA-induced activation of PPARα leads to hepatocyte proliferation. nih.gov PFOA has also been shown to activate other nuclear receptors in the liver, such as the constitutive androstane receptor (CAR) and the pregnane X receptor (PXR). nih.gov Furthermore, PFOA exposure can alter the expression and activity of phase I and II biotransformation enzymes in human liver cells, which could impair the liver's ability to metabolize and detoxify other substances. nih.gov

Interactive Data Table: Research on the Hepatic Effects of PFOA
Study FocusModel SystemKey FindingsReference(s)
PFOA and NAFLDC57BL/6 micePFOA activated hepatic nuclear receptors (PPARα, CAR, PXR) and influenced the progression of non-alcoholic fatty liver disease. nih.gov
PFOA and Biotransformation EnzymesHuman liver cells (HepaRG)PFOA altered the expression and activity of CYP enzymes and UGT, potentially leading to adverse outcomes. nih.gov
PFAS-induced HepatotoxicityHumanized FRG micePFOA, PFOS, and GenX induced significant hepatocyte proliferation and altered gene expression related to p53 activation and inhibition of the androgen receptor and NR1D1. nih.gov

Renal Effects and Nephrotoxicity

The kidneys are primary organs for filtering blood and eliminating toxins, making them susceptible to damage from chemical exposure. researchgate.net Research has identified the kidney as a major accumulation site for perfluorooctanoic acid (PFOA), leading to concerns about its potential for nephrotoxicity. nih.gov

Prolonged exposure to certain PFAS compounds has been linked to nephrotoxicity in both animal models and human studies. researchgate.net Studies have demonstrated that PFOA exposure can lead to histological and cellular changes in the renal tubules of animals. nih.gov In rats exposed to high levels of PFOA, effects such as renal hypertrophy, abnormal tissue proliferation, and microvascular disease have been observed. nih.govnih.gov

In humans, epidemiological studies have investigated the association between PFAS exposure and kidney function. Analysis of data from the National Health and Nutrition Examination Survey (NHANES) suggested a link between elevated serum PFOA concentrations and an increased risk of chronic kidney disease (CKD). researchgate.netnih.gov A primary indicator of kidney function, the estimated glomerular filtration rate (eGFR), has been shown to be negatively associated with exposure to some PFAS. researchgate.netnih.gov This suggests that accumulation of these substances in the kidneys can impair their filtering capacity. researchgate.net The mechanisms underlying these renal effects are thought to involve the activation of signaling pathways related to oxidative stress, inflammation, and changes in DNA methylation. nih.gov

Table 1: Summary of Renal Effects Associated with PFOA Exposure

Effect Observation Species
Histological Changes Alterations in renal tubules, renal hypertrophy, tissue proliferation Animal models (Rats)
Kidney Function Reduced estimated glomerular filtration rate (eGFR) Human
Disease Association Increased risk of Chronic Kidney Disease (CKD) Human
Accumulation Kidney identified as a primary organ for PFOA accumulation Human / Animal

Immunomodulatory Effects

Exposure to PFOA has been shown to modulate the function of the immune system, with evidence pointing towards immunosuppressive effects. vliz.bemdpi.com These effects have been observed in various experimental models and are supported by epidemiological findings. vliz.benih.gov

One of the most consistently reported immunotoxic effects of PFOA in animal models is the suppression of the T-cell-dependent antibody response (TDAR). nih.govresearchgate.netresearchgate.net This response is a critical measure of the adaptive immune system's ability to produce antibodies against foreign pathogens. vliz.be

Studies in mice have demonstrated that exposure to PFOA leads to a dose-dependent reduction in the production of Immunoglobulin M (IgM) antibodies, which are crucial for the primary immune response to a new antigen. nih.govnih.gov For instance, a 15-day exposure study in female mice showed a significant suppression of IgM synthesis, while the secondary antibody response involving Immunoglobulin G (IgG) was not similarly reduced. nih.gov The failure of adrenalectomy to prevent these immunosuppressive effects indicates that the mechanism is not simply a result of a stress-related corticosterone (B1669441) response. nih.gov This suppression of antibody production is considered a sensitive indicator of immunotoxicity. nih.gov

Table 2: Research Findings on PFOA and Antibody Suppression in Mice

Study Parameter Finding Mouse Strain
Antibody Response Suppression of T-cell-dependent IgM antibody production C57BL/6
Effect Mechanism Suppression is independent of stress-related corticosterone production C57BL/6N
Dose-Response Dose-dependent reduction in IgM synthesis C57BL/6J and C57BL/6N

The immunomodulatory properties of PFOA and other PFAS have led to investigations into their association with various immune system disorders in humans. researchgate.net Epidemiological evidence suggests a link between PFAS exposure and an increased risk for certain autoimmune diseases. nih.gov

Notably, a large community-based study found that exposure to PFOA was associated with increased odds of ulcerative colitis, an autoimmune disease characterized by chronic inflammation of the colon. nih.gov Further research in an occupationally exposed cohort also reported a higher incidence of ulcerative colitis and rheumatoid arthritis among individuals with the highest cumulative exposure to PFOA. nih.gov

Beyond specific autoimmune diseases, PFAS exposure has been associated with broader alterations in immune function, including changes in inflammatory processes and allergic sensitization. tandfonline.com These findings suggest that by disrupting immune homeostasis, PFAS may contribute to the development or exacerbation of immune-mediated health conditions. nih.gov

Epidemiological Studies and Health Correlates

Epidemiological studies on populations with known PFOA exposure have provided valuable insights into the potential health effects associated with this compound. These studies often rely on the exposure reconstructions described previously to link historical doses with health data.

Associations with Altered Biochemical Parameters

Cross-sectional and longitudinal studies of workers and community residents have consistently found associations between serum PFOA concentrations and certain biochemical markers. nih.gov The most frequently reported associations are with lipids and uric acid.

Multiple studies have demonstrated a modest but statistically significant positive correlation between PFOA serum levels and total cholesterol, as well as low-density lipoprotein (LDL) cholesterol. nih.govnih.govresearchgate.net While the exact mechanism is not fully understood in humans, in animal studies, PFOA is known to be a peroxisome proliferator, which can alter lipid metabolism. nih.govnih.gov

An association with increased serum uric acid has also been consistently observed. nih.govresearchgate.net Some studies have also reported weaker or less consistent correlations with certain liver enzymes, such as alanine (B10760859) aminotransferase (ALT). nih.govnih.gov

Table 1: Summary of Epidemiological Findings on PFOA and Biochemical Parameters

Biochemical Parameter Direction of Association Consistency of Findings
Total Cholesterol Positive (Increase) Consistent across multiple studies nih.govnih.govresearchgate.net
LDL Cholesterol Positive (Increase) Consistent across multiple studies nih.govresearchgate.net
HDL Cholesterol Inconsistent Some studies show negative association, others no significant link nih.govnih.gov
Triglycerides Inconsistent Findings vary between studies nih.gov
Uric Acid Positive (Increase) Consistently reported nih.govresearchgate.net

| Liver Enzymes (e.g., ALT) | Positive (Increase) | Some evidence, but less consistent than for lipids nih.govnih.gov |

Longitudinal Studies on Health Outcomes in Exposed Cohorts

Longitudinal studies, which follow exposed populations over time, are critical for understanding the long-term health consequences of PFOA exposure. These studies provide stronger evidence for potential causal relationships than cross-sectional studies.

A recent longitudinal study following a general population cohort over 18 years found that despite declining serum PFOA levels due to regulatory phase-outs, there were persistent positive associations between PFOA exposure and both total and LDL cholesterol. nih.govnih.gov This suggests that past exposures may have lasting effects on lipid homeostasis. nih.gov The same study also noted a consistent negative association with high-density lipoprotein (HDL) cholesterol. nih.gov

Studies in occupationally exposed workers have also contributed to the body of evidence. A 30-year medical surveillance program for workers at a PFOA production plant found significant associations between serum PFOA levels and both total cholesterol and uric acid, even though the workers showed no overt clinical diseases. researchgate.net

These longitudinal findings reinforce the associations seen in cross-sectional studies and highlight the potential for PFOA to contribute to dyslipidemia. nih.gov Research is ongoing to further elucidate the long-term impacts of PFOA on various health outcomes, including metabolic, cardiovascular, and immune system effects. nih.govepa.gov

Table 2: Findings from Longitudinal Studies on PFOA Exposure

Study Population Duration Key Findings
General Population Cohort (UK) 18 years Positive longitudinal association between PFOA serum levels and Total Cholesterol (TC) and LDL Cholesterol. nih.govnih.gov Negative association with HDL Cholesterol. nih.gov
PFOA Production Workers 30 years Significant positive association of serum PFOA with total cholesterol and uric acid over the surveillance period. researchgate.net

| Highly Exposed Community Cohorts | Various | Longitudinal studies support an association between PFOA and increased TC and LDL. nih.gov |

Remediation and Treatment Technologies for Methyl Perfluorooctanoate Contamination

Sorption-Based Remediation Strategies

Sorption technologies are widely employed for PFAS removal, functioning by physically binding the contaminant molecules to the surface of a sorbent material. itrcweb.org These methods are advantageous for concentrating PFAS from large volumes of water but typically require subsequent treatment or disposal of the spent sorbent material. itrcweb.org The primary mechanisms governing sorption include hydrophobic interactions between the fluorinated carbon chain of the PFAS molecule and the sorbent, as well as electrostatic interactions. nih.gov

Granular activated carbon (GAC) and powdered activated carbon (PAC) are the most established and widely used adsorbents for PFOA remediation in drinking water treatment. itrcweb.orgr3sustainability.com Both materials effectively remove PFOA through adsorption, a process where the contaminant molecules adhere to the porous surface of the carbon. clu-in.org PAC generally exhibits higher reduction rates for PFOA compared to GAC, which is attributed to its larger surface area and shorter internal diffusion distances. nih.gov However, GAC is commonly used in flow-through column systems, while PAC is typically added directly to water and then removed through sedimentation or filtration. nih.govclu-in.org

The effectiveness of activated carbon is influenced by several factors, including the characteristics of the carbon itself (e.g., pore size), water chemistry, and the presence of other organic matter, which can compete with PFOA for adsorption sites. nih.govresearchgate.net Studies have shown that the adsorption capacity for PFOA on GAC is significant, and the process is often modeled using Freundlich or Langmuir isotherms to quantify performance. nih.govepa.gov Bamboo-derived GAC, prepared under specific activation conditions, has demonstrated exceptionally high adsorption capacities for PFOA (1.15 mmol/g), attributed to the presence of enlarged pores favorable for capture. nih.gov The adsorption process on PAC is relatively rapid, with equilibrium often achieved in under four hours. nih.gov

Table 1: Comparison of GAC and PAC for Perfluorooctanoate (PFOA) Removal

FeatureGranular Activated Carbon (GAC)Powdered Activated Carbon (PAC)
Primary Application Continuous flow-through columns for water treatment. clu-in.orgDosed directly into water, followed by removal. nih.gov
Adsorption Kinetics Slower; equilibrium can take over 168 hours. nih.govFaster; equilibrium can be reached within 4 hours. nih.gov
Relative Efficiency Generally lower sorption capacity than PAC. nih.govHigher reduction in PFOA than GAC due to greater surface area. nih.gov
Key Findings Removal capacity is greater for longer-chain PFAS like PFOA. itrcweb.orgAdding PAC during coagulation significantly boosts removal efficiency. nih.gov
Influencing Factors Performance is reduced by dissolved organic matter competing for binding sites. researchgate.netEffectiveness is influenced by contact time, adsorbent dose, and temperature. researchgate.net

Ion exchange (IX) resins, particularly anion exchange resins, represent a highly effective alternative to activated carbon for PFOA removal. sci-hub.se These synthetic polymers are designed with charged functional groups that attract and exchange ions of the same charge from the surrounding water. itrcweb.org For the anionic PFOA molecule, anion exchange resins swap less harmful anions (like chloride) for the PFOA molecules, effectively binding them to the resin structure. nih.gov

IX resins often exhibit higher removal efficiency and capacity for a broader range of PFAS, including both long- and short-chain variants, compared to GAC. r3sustainability.comsci-hub.se Magnetic ion exchange (MIEX®) resins have shown particular promise, demonstrating a strong adsorption ability with PFOA removal efficiencies exceeding 90%. nih.gov The sorption process onto MIEX® resin is described as spontaneous and endothermic, involving both chemical and physical adsorption mechanisms. nih.gov A key advantage of some IX systems is the potential for regeneration; the spent resin can be flushed with a concentrated salt or solvent solution to release the captured PFOA, allowing the resin to be reused. r3sustainability.comnih.gov

Research into novel adsorbents aims to overcome some of the limitations of conventional materials like activated carbon, seeking higher capacity, greater selectivity, and improved performance in complex water matrices.

Organo-clays: While less studied specifically for methyl perfluorooctanoate, mixed mineral adsorbents that combine clay, alumina, and carbon have been evaluated for PFOA. These composite materials demonstrate high sorption (>90%) that is less sensitive to changes in pH and ionic strength, indicating that binding is controlled by non-electrostatic forces like ligand exchange and hydrophobic interactions. dntb.gov.uaresearchgate.net

Zeolites: These crystalline aluminosilicate (B74896) minerals have shown significant potential for PFOA adsorption. researchgate.net High-silica zeolites, which are more hydrophobic, are particularly effective. acs.org Zeolite beta, for instance, has been identified as a promising adsorbent with high selectivity and capacity, even in the presence of competing organic compounds. slu.senih.gov The adsorption mechanism is driven by a combination of hydrophobic effects, where the PFOA molecule fits into the zeolite's channels, and electrostatic interactions. nih.gov

Carbon Nanotubes (CNTs): CNTs are noted for their strong adsorption capacity due to their unique structure and large surface area. nih.gov However, pristine CNTs may have a low affinity for PFOA. nih.gov To enhance performance, CNTs can be modified or hybridized with metal oxide nanoparticles (e.g., iron oxide, copper oxide). nih.gov These modifications improve PFOA sorption through a combination of electrostatic and hydrophobic interactions, as well as the formation of inner-sphere complexes via ligand exchange. nih.govresearchgate.net

Table 2: Performance of Emerging Adsorbents for Perfluorooctanoate (PFOA) Removal

AdsorbentKey Research FindingsPrimary Adsorption Mechanism(s)
Zeolites Zeolite beta shows high selectivity and capacity for PFOA. slu.se Adsorption is generally more effective for long-chain PFAS. acs.orgHydrophobic effects within zeolite channels and electrostatic interactions. nih.gov
Carbon Nanotubes (CNTs) Hybridizing with metal oxides significantly enhances PFOA adsorption capacity. nih.gov Intra-particle diffusion is a key step in the adsorption kinetics. nih.govElectrostatic and hydrophobic interactions, ligand exchange. nih.gov
Mixed Mineral Adsorbents Composites of clay, alumina, and carbon show high sorption (>90%) and stability across different pH levels. dntb.gov.uaresearchgate.netHydrophobic interactions and ligand-exchange mechanisms. dntb.gov.ua

Molecularly imprinted polymers (MIPs) are highly specialized materials engineered to selectively bind to a specific target molecule. nih.gov They are created by polymerizing functional monomers in the presence of a "template" molecule—in this case, PFOA. liberty.edu After polymerization, the template is removed, leaving behind cavities that are precisely shaped and chemically complementary to the PFOA molecule. nih.gov

This "lock-and-key" mechanism gives MIPs exceptional selectivity, allowing them to capture PFOA even in the presence of other structurally similar compounds. nih.govliberty.edu While much of the current research focuses on using MIPs for chemical sensors to detect PFOA at very low concentrations, the underlying principle of selective binding is directly applicable to remediation. nih.govrsc.orgacs.org By incorporating MIPs as a sorbent material, it is possible to develop highly targeted treatment systems for PFOA contamination.

Advanced Oxidation Processes (AOPs) for Degradation

Unlike sorption methods that only transfer contaminants from water to a solid phase, advanced oxidation processes (AOPs) are destructive technologies that aim to break down the PFOA molecule into less harmful substances. mdpi.com AOPs generate highly reactive radical species, such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), which can attack and mineralize persistent organic pollutants. mdpi.com However, the extreme stability of the carbon-fluorine bond in PFOA makes it highly resistant to oxidation. pfascentral.org

To overcome PFOA's resistance to degradation, energy must be applied to activate oxidants like persulfate (S₂O₈²⁻) or hydrogen peroxide (H₂O₂) to generate radicals. Ultraviolet (UV) irradiation is a common method for this activation.

UV/Persulfate: The combination of UV light and persulfate has been shown to be a promising AOP for PFOA degradation. UV light cleaves the persulfate ion to produce powerful sulfate radicals (SO₄•⁻), which are effective in degrading PFOA. mdpi.com Studies have demonstrated that this process can lead to the complete degradation of PFOA, although it may also form some shorter-chain perfluorinated compounds as intermediates. redalyc.org The process is generally more effective than using persulfate alone, which often requires high temperatures to be activated. nih.gov

UV/Hydrogen Peroxide: The UV/H₂O₂ process generates hydroxyl radicals (•OH), which are also capable of degrading organic contaminants. While effective for many pollutants, this method is generally less effective for PFOA compared to UV/persulfate. The high strength of the C-F bond makes it less susceptible to attack by hydroxyl radicals alone. Research indicates that other AOPs, such as electrochemical oxidation or sonolysis, may be more efficient for the complete mineralization of PFOA. redalyc.orgnih.gov

Electrochemical Oxidation Mechanisms

Electrochemical oxidation (EO) is a promising technology for the degradation of persistent organic pollutants, including perfluorinated compounds. sciengine.com While research has predominantly focused on perfluorooctanoate (PFOA), the mechanisms are applicable to its methyl ester, this compound, likely following an initial hydrolysis to PFOA or direct oxidation of the ester group. The core degradation process occurs at or near the surface of the anode. frontiersin.org

Two primary mechanisms are involved in the electrochemical oxidation of the resulting perfluorooctanoate: direct electron transfer (DET) and indirect oxidation mediated by electrochemically generated radicals. epa.gov

Direct Electron Transfer (DET): In this pathway, the perfluorooctanoate molecule is oxidized directly on the anode surface by transferring an electron to the electrode. epa.govresearchgate.net This process is initiated by the one-electron transfer from the carboxyl group of the molecule to the anode. researchgate.netacs.org This initial step results in the formation of a PFOA radical, which is unstable and undergoes decarboxylation to form a perfluoroheptyl radical. researchgate.netacs.org This is followed by a series of reactions, often described as a "CF2 unzipping cycle," where the perfluoroalkyl chain is progressively shortened, releasing fluoride (B91410) ions. researchgate.netacs.org The efficiency of DET is highly dependent on the anode material, with materials like Boron-doped diamond (BDD) and Magnéli phase titanium suboxides being particularly effective due to their high oxidation potential and chemical stability. frontiersin.orgresearchgate.net

Indirect Oxidation: This mechanism involves the oxidation of the pollutant by powerful radicals generated from the electrolysis of water or other species in the solution. epa.gov The primary oxidant is the hydroxyl radical (•OH), which is formed on the anode surface. However, studies have shown that hydroxyl radicals are not particularly effective in decomposing PFOA on their own. acs.org The direct oxidation pathway at the anode is considered the more crucial mechanism for perfluorinated compound degradation. researchgate.net

Mass transfer of the compound from the bulk solution to the anode surface. frontiersin.org

Adsorption onto the anode.

Direct electron transfer from the carboxylate group to the anode, forming a radical. acs.org

Decarboxylation to produce a perfluoroheptyl radical. acs.org

Reaction of the perfluoroheptyl radical with hydroxyl radicals or oxygen, leading to defluorination and chain shortening. researchgate.net

Progressive degradation of the shorter-chain perfluorocarboxylic acids (PFCAs) formed as intermediates. researchgate.netacs.org

The table below summarizes findings from electrochemical oxidation studies on PFOA, which serves as a proxy for the degradation of the perfluorooctyl chain of this compound.

Anode MaterialInitial PFOA ConcentrationTreatment Time (hours)Degradation Efficiency (%)Key IntermediatesReference
Ti/SnO2-Sb-Bi50 mg/L2>99Short-chain PFCAs (C2-C7) researchgate.netacs.org
Zr-PbO2 FilmNot SpecifiedNot Specified97Not Specified epa.gov
Boron-Doped Diamond (BDD)Not SpecifiedNot Specified99.7 (for 8 PFAS)Not Specified epa.gov
Ti4O7Not Specified (in resin regenerate)Not Specified77.2Not Specified epa.gov

Plasma-Mediated Degradation

Plasma-mediated degradation utilizes non-thermal plasma to generate a highly reactive environment at the plasma-liquid interface for the decomposition of contaminants. researchgate.net When plasma is generated in a solution containing this compound, a variety of reactive species are produced, including hydroxyl radicals (•OH), hydrogen atoms (•H), and solvated electrons (e⁻aq). researchgate.netresearchgate.net

The degradation mechanism involves several processes:

Interfacial Accumulation: As a surfactant-like molecule, this compound and its hydrolysis product, PFOA, accumulate at the gas-liquid interface where the plasma is generated. This concentration effect enhances the interaction with short-lived reactive species.

Reactive Species Attack: The generated radicals and solvated electrons readily interact with and destroy the pollutant molecules accumulated at the interface. researchgate.net For the perfluorooctanoate part, the process is believed to initiate with the cleavage of the headgroup, followed by the stepwise degradation of the perfluoroalkyl chain. researchgate.net

Thermal Decomposition: The plasma channel can reach temperatures exceeding 2000 K, which is sufficient to achieve thermal decomposition and pyrolysis of the compound. researchgate.net

Studies on PFOA have shown that plasma treatment can achieve high degradation efficiency. For instance, using a negative pulse argon plasma, a 99% degradation of a 75 mg/L PFOA solution was achieved in 50 minutes. researchgate.net The degradation leads to the formation of shorter-chain perfluorocarboxylic acids and the eventual mineralization to fluoride ions. researchgate.net Combining plasma treatment with other processes, such as persulfate oxidation, has been shown to enhance defluorination efficiency to over 90% by targeting non-surfactant-like intermediates that may remain in the bulk liquid. ispc-conference.org

Sonochemical Degradation and Acoustic Cavitation Effects

Sonochemical degradation, or sonolysis, employs high-frequency ultrasound (typically >20 kHz) to induce chemical reactions in a liquid medium. researchgate.net The primary mechanism for the degradation of compounds like this compound is acoustic cavitation. researchgate.netnih.gov

Acoustic Cavitation Mechanism:

Bubble Formation and Growth: The application of ultrasound to a liquid creates alternating cycles of high and low pressure, leading to the formation of microscopic bubbles (cavities). These bubbles grow over several acoustic cycles.

Analyte Adsorption: Due to its amphiphilic nature, this compound (or its hydrolyzed form, PFOA) preferentially accumulates at the gas-liquid interface of these cavitation bubbles. nih.govnih.gov

Violent Collapse: The bubbles grow to an unstable size and then violently collapse during the high-pressure cycle. This collapse is an almost adiabatic process, creating transient "hot spots" with extremely high localized temperatures (several thousand Kelvin) and pressures (hundreds of atmospheres). researchgate.net

Pyrolytic Degradation: The extreme conditions at the bubble interface lead to the pyrolytic cleavage of the C-C and C-F bonds of the molecules adsorbed there. researchgate.net The degradation is initiated by the cleavage of the headgroup, followed by the decomposition of the perfluoroalkyl chain. nih.gov

The efficiency of sonochemical degradation is influenced by several factors, including ultrasonic frequency, power density, temperature, pH, and the presence of co-contaminants. nih.govmdpi.com Mid-range frequencies (300-500 kHz) are often found to be optimal for the degradation of perfluorinated compounds. nih.govmdpi.com The presence of certain ions, like sulfate, can enhance the degradation rate by forming sulfate free radicals that contribute to the decomposition process. tmu.edu.tw

Sonochemical Degradation of Perfluorooctanoates Under Various Conditions
CompoundInitial ConcentrationConditionsTreatment Time (min)Degradation Efficiency (%)Reference
Ammonium Perfluorooctanoate (APFO)46.4 µmol/LUltrasound alone12035.5 nih.gov
Ammonium Perfluorooctanoate (APFO)46.4 µmol/LUltrasound with 10 mmol/L Persulfate12051.2 nih.gov
Perfluorooctanoate (PFOA)120 µM40 kHz Ultrasound24024.4 nih.gov
Perfluorooctanoate (PFOA)Not SpecifiedUltrasound with 117 mM Sulfate90~100 tmu.edu.tw
Perfluorooctanoate (PFOA)120 µMUltrasound with 0.12 mM CTAB (pH 4)12079 nih.gov

Advanced Reduction Processes (ARPs) for Degradation

Advanced reduction processes (ARPs) are characterized by the generation of highly reducing species, most notably the hydrated electron (e⁻aq), which has an extremely negative reduction potential of -2.9 V. unh.edunih.gov These processes are particularly effective for degrading halogenated compounds that are resistant to oxidation.

UV/Sulfite (B76179) and Hydrated Electron Generation

The UV/sulfite process is a prominent ARP for the degradation of perfluorinated compounds. nih.gov In this system, hydrated electrons are generated through the photolysis of sulfite ions (SO₃²⁻) by ultraviolet (UV) light, typically at a wavelength of 254 nm. unh.edunih.gov

The generation process can be described by the following reaction: SO₃²⁻ + hν (UV light) → SO₃⁻• + e⁻aq

Reductive Defluorination Mechanisms

The primary mechanism in ARPs for the degradation of perfluorinated compounds is reductive defluorination initiated by hydrated electrons. nih.govacs.org This process involves the direct attack of the hydrated electron on the perfluorinated molecule. acs.org

The proposed mechanism for PFOA, which would follow the initial transformation of this compound, involves several key steps:

Electron Addition: A hydrated electron adds to the PFOA molecule, forming a transient radical anion.

C-F Bond Cleavage: The radical anion is unstable and rapidly undergoes dissociative electron transfer, leading to the cleavage of a C-F bond and the release of a fluoride ion (F⁻). nih.govnih.gov Density functional theory (DFT) calculations have shown that the α-CF₂ group (adjacent to the carboxyl headgroup) is a highly reactive site for this initial attack due to the inductive effect of the headgroup. nih.gov

Chain Shortening and H/F Exchange: The degradation proceeds through subsequent attacks by hydrated electrons, leading to stepwise defluorination. nih.gov This can result in the formation of less-fluorinated carboxylic acids (H/F exchange) and shorter-chain perfluorinated carboxylic acids (chain-shortening). nih.gov

This reductive pathway continues until the perfluorinated chain is significantly broken down. Studies using the UV/sulfite process on PFOA have demonstrated nearly 100% removal of the parent compound within an hour and defluorination ratios approaching 98% after 24 hours under optimal conditions. nih.govnih.gov

Thermal Treatment Technologies

Thermal treatment technologies utilize high temperatures to break down the robust chemical structure of perfluorinated compounds like this compound. mdpi.com These methods are capable of cleaving both the strong carbon-fluorine and carbon-carbon bonds, leading to the destruction of the molecule. epa.govmdpi.com Several thermal technologies are available, each operating under different conditions.

Incineration: This process involves the high-temperature combustion of waste in the presence of oxygen. epa.gov Temperatures typically range from 1600 to 2000 °C for the complete destruction of PFAS adsorbed on materials like granular activated carbon (GAC). mdpi.com The process aims to mineralize the compounds into hydrofluoric acid (HF), carbon dioxide (CO₂), and water. researchgate.net Proper operational control is crucial to prevent the formation of incomplete combustion byproducts.

Pyrolysis and Gasification: Pyrolysis is the thermal decomposition of materials at elevated temperatures in an oxygen-free environment. mdpi.comepa.gov Gasification is a similar process but uses a small amount of oxygen. epa.gov For PFAS-contaminated biosolids, pyrolysis at temperatures between 500 °C and 700 °C has been shown to eliminate 97–100% of PFAS from the resulting biochar. mdpi.com The degradation of the PFAS molecule is initiated by the decomposition of the functional headgroup, followed by the chain-shortening of the perfluoroalkyl tail. researchgate.net

Hydrothermal Treatment: These technologies use high-temperature and high-pressure water to degrade PFAS. epa.gov

Hydrothermal Alkaline Treatment (HALT): This process adds an alkaline chemical, such as sodium hydroxide (B78521) (NaOH), to enable PFAS degradation at lower temperatures and pressures compared to other hydrothermal methods. barr.com

Supercritical Water Oxidation (SCWO): This method operates above the critical point of water (374 °C, 221 bar), where water acts as a non-polar solvent and a highly effective oxidizing medium. SCWO has demonstrated the ability to destroy both long- and short-chain PFAS. barr.com

The table below provides an overview of different thermal treatment technologies and their effectiveness on PFAS.

Performance of Thermal Treatment Technologies for PFAS Degradation
TechnologyTypical Temperature (°C)Applicable MediaKey Features/FindingsReference
Incineration>1000Solids (e.g., GAC), LiquidsHigh-temperature combustion; widely used for concentrated waste streams. mdpi.combarr.com
Pyrolysis500 - 900Solids (e.g., Biosolids, Resins)Oxygen-free environment; can achieve >97% PFAS removal from solids. mdpi.comepa.gov
Hydrothermal Alkaline Treatment (HALT)~350Aqueous and Liquid WastesUses alkaline conditions to lower temperature/pressure requirements. mdpi.combarr.com
Supercritical Water Oxidation (SCWO)>374Slurries, Solid WastesUses supercritical water as an oxidation medium; effective for short-chain PFAS. barr.com
Induction Heating700 - 900Solids (e.g., GAC, Resins)Rapid heating via electromagnetic induction; achieves fast degradation. mdpi.comacs.org

Bioremediation Approaches and Limitations

Bioremediation leverages microbial processes to break down contaminants. However, for PFAS, including this compound, this approach faces significant hurdles due to the inherent resistance of the perfluoroalkyl chain to biological attack.

The perfluoroalkyl structure, characterized by its strong carbon-fluorine bonds, makes compounds like this compound highly resistant to conventional biodegradation. nih.govresearchgate.net Most microorganisms lack the enzymatic machinery to cleave the C-F bond, rendering the fluorinated portion of the molecule recalcitrant. nih.gov

While the ester linkage in this compound is more susceptible to enzymatic hydrolysis than the fluorinated backbone, this initial transformation would yield PFOA and methanol (B129727). mcgill.ca The resulting PFOA is notoriously persistent and resistant to further microbial degradation under many environmental conditions. researchgate.netnih.gov Studies using various microbial consortia from sewage treatment plants and industrial sites have shown that PFOA is not significantly transformed. researchgate.net Therefore, while the initial ester may be cleaved, the core environmental challenge—the persistence of the perfluorinated acid—remains. Polyfluoroalkyl substances are often referred to as PFAA precursors because their non-fluorinated components can biodegrade, leading to the formation of stable PFAAs. acs.orgnih.gov

Despite the challenges, research into bioremediation for PFAS is an active area. researchgate.netnih.gov Strategies often focus on the biotransformation of precursors or the slow degradation of PFAAs by specialized microbial strains. battelle.orgmdpi.com

Several studies have documented the aerobic biotransformation of polyfluorinated precursors, such as fluorotelomer alcohols, in soil and activated sludge, which results in the formation of PFOA and other PFCAs. mcgill.caresearchgate.net This indicates that while complete mineralization is not achieved, microbes can interact with the non-fluorinated parts of precursor molecules.

For the highly stable PFAAs, some success has been reported. For example, the bacterium Acidimicrobium sp. Strain A6 has been shown to defluorinate PFOA and PFOS, removing up to 60% of the initial concentration over 100 days under anaerobic conditions. researchgate.net Certain Pseudomonas strains have also demonstrated a limited ability to degrade PFOA, with removal percentages varying based on the initial concentration. mdpi.com Another strain, isolated from soil near a PFAS production facility, achieved a 32.4% degradation of PFOA after 96 hours, which increased to 48.1% with the addition of glucose as an external carbon source. researchgate.net These emerging strategies suggest that while challenging, bioremediation may eventually play a role in managing PFAS contamination, likely as part of a multi-faceted treatment approach. dtic.mil

Remediation Performance and Byproduct Assessment

A critical aspect of evaluating any remediation technology for this compound is its ability to not only degrade the parent compound but also to mineralize it completely to benign end products like fluoride, carbon dioxide, and water. The efficiency of this process and the nature of any intermediate products are key performance indicators.

Defluorination, the cleavage of the C-F bond to release fluoride ions (F⁻), is the ultimate goal of PFAS destruction. acs.org Remediation technologies are often assessed based on their defluorination efficiency. Since this compound is expected to convert to PFOA during many treatment processes, the degradation pathway and byproducts of PFOA are highly relevant.

In thermal and advanced chemical oxidation/reduction processes, PFOA degradation typically proceeds in a stepwise fashion. mdpi.com The C-C bonds in the alkyl chain are often broken before significant defluorination occurs, leading to the formation of shorter-chain PFCAs (e.g., perfluoroheptanoic acid, perfluorohexanoic acid). nih.govmdpi.com This is because the C-C bond has lower bond energy than the C-F bond. mdpi.com

Toxicity Assessment of Treated Effluents and Byproducts

The remediation of water contaminated with this compound can lead to the formation of various transformation byproducts, necessitating a thorough toxicological assessment of the treated effluent. While specific studies on the toxicity of degradation products from this compound are limited, research on closely related per- and polyfluoroalkyl substances (PFAS), such as perfluorooctanoic acid (PFOA), provides valuable insights into the potential ecotoxicological and health impacts.

The degradation of PFOA, a potential hydrolysis product of this compound, can result in the formation of shorter-chain perfluorocarboxylic acids (PFCAs). mdpi.com These shorter-chain PFCAs may exhibit similar persistence and potential for toxicity as the parent compound. mdpi.com The composition and concentration of these byproducts are highly dependent on the remediation technology employed. For instance, photochemical degradation of PFOA has been shown to produce fluoride ions, carbon dioxide, and a series of shorter-chain PFCAs, such as perfluoroheptanoic acid (PFHpA), as initial byproducts. mdpi.com

The following table summarizes findings from studies on the toxicity of effluents and byproducts from the treatment of related PFAS compounds.

Table 1: Summary of Toxicity Assessment Findings for Treated PFAS Effluents

Treatment Technology Parent Compound(s) Key Findings on Effluent/Byproduct Toxicity
Enzymatic Degradation PFOA Significant reduction (98%) in acute aquatic toxicity observed. nih.gov
Aeration-Assisted Cold Plasma PFOS Initial increase in acute toxicity due to the formation of degradation byproducts, followed by a decrease with continued treatment. mdpi.com

Economic and Scalability Considerations for Field Applications

The economic viability and scalability of remediation technologies are critical factors for their successful implementation in treating this compound contamination at a field scale. The costs associated with remediation are influenced by several factors, including the concentration of the contaminant, the volume of water to be treated, the desired level of treatment, and the specific technology employed.

Adsorption-based technologies, particularly using granular activated carbon (GAC), are among the most widely researched and applied methods for PFAS removal from drinking water. cswab.org GAC is generally considered a cost-effective option for removing long-chain PFAS like PFOA and PFOS. cswab.orgpsu.edu However, its effectiveness for shorter-chain PFAS can be lower. psu.edu The operational costs of GAC systems are largely driven by the frequency of carbon replacement or regeneration.

In-situ remediation approaches, where the contaminant is treated directly in the subsurface, can offer a more cost-effective alternative to ex-situ methods like "pump-and-treat," which involve extracting contaminated groundwater for above-ground treatment. regenesis.com In-situ immobilization using colloidal activated carbon has been presented as a low-cost strategy that avoids the generation of PFAS-laden waste streams and the associated long-term liability. regenesis.com

Destructive technologies, such as sonochemical degradation and advanced oxidation processes, have shown promise in laboratory settings for breaking down PFAS. nih.gov However, their scalability and operational costs for large-scale applications can be a significant challenge. The energy consumption for these technologies can be substantial, potentially limiting their economic feasibility for treating large volumes of contaminated water. mdpi.com

The following table provides a comparative overview of economic and scalability considerations for different remediation technologies applicable to PFAS contamination, which can be extrapolated to this compound.

Table 2: Economic and Scalability Considerations for PFAS Remediation Technologies

Remediation Technology Key Economic Considerations Key Scalability Considerations
Granular Activated Carbon (GAC) Relatively low capital cost; operational costs depend on carbon usage and regeneration frequency. researchgate.net Readily scalable for various flow rates; large footprint may be required for large systems. cswab.org
In-Situ Immobilization Can be significantly less expensive than pump-and-treat; avoids waste disposal costs. regenesis.com Dependent on site-specific hydrogeological conditions; effective delivery of reagents to the contaminated zone is crucial. nih.gov
Sonochemical Degradation High energy consumption can lead to high operational costs. mdpi.comnih.gov Scalability for large volumes of water is a current challenge; reactor design and efficiency are key factors. nih.gov

Regulatory Science, Risk Assessment, and Policy Implications

Regulatory Status and International Frameworks

The regulation of methyl perfluorooctanoate is intrinsically linked to the broader group of per- and polyfluoroalkyl substances (PFAS), and specifically to perfluorooctanoic acid (PFOA), to which it degrades. Global regulatory actions are primarily driven by the persistent, bioaccumulative, and toxic properties of these substances.

Inclusion in National and International Chemical Inventories

This compound is listed on several national and international chemical inventories, which is a prerequisite for its manufacture, importation, or use in many jurisdictions. A significant listing is on the U.S. Environmental Protection Agency's (EPA) Toxic Substances Control Act (TSCA) Chemical Substance Inventory. nih.govregulations.gov Under TSCA, substances like this compound are subject to various reporting and recordkeeping requirements. regulations.gov For instance, it is identified with an "S" flag, indicating it is subject to a final Significant New Use Rule (SNUR), which requires notification to the EPA before the chemical is used in ways different from those previously specified. nih.gov The inclusion of numerous PFAS on such inventories reflects a global effort to monitor and control their use. williamsmullen.comepa.gov

Classification as Substances of Very High Concern (SVHC) under REACH

Under the European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, the parent compound, perfluorooctanoic acid (PFOA), was identified as a Substance of Very High Concern (SVHC) in 2013. nih.govbaden-wuerttemberg.de The reasons for this inclusion were its classification as toxic for reproduction and its persistent, bioaccumulative, and toxic (PBT) properties. nih.gov

This compound falls under the regulatory scope of PFOA as it is considered a "PFOA-related compound." The defining characteristic of such compounds is their potential to degrade to PFOA in the environment. pops.int Therefore, substances like this compound are subject to the same regulatory scrutiny and obligations under REACH as the explicitly listed SVHC, PFOA.

Consideration under Persistent Organic Pollutants (POPs) Conventions

The international community has taken significant steps to regulate long-chain PFAS, including PFOA and its related compounds, under the Stockholm Convention on Persistent Organic Pollutants (POPs). undp.org In 2019, at the ninth meeting of the Conference of the Parties (COP-9), a decision was made to list PFOA, its salts, and PFOA-related compounds in Annex A of the Convention, which calls for the elimination of their production and use. pops.intbrsmeas.org

The Convention defines PFOA-related compounds as substances that degrade to PFOA, a category that includes this compound. pops.int In line with these international efforts, other regulatory frameworks have also incorporated these classifications. For example, this compound is explicitly listed as being subject to the EU's POPs Regulation, with its inclusion dating to June 15, 2020. nih.gov

Human Health Risk Assessment Methodologies

The assessment of human health risks from exposure to this compound is guided by methodologies developed for data-rich parent compounds like PFOA. These methods involve evaluating toxicological and epidemiological data to establish safe exposure levels.

Derivation of Health-Based Guidance Values

Health-Based Guidance Values (HBGVs), such as a Tolerable Daily Intake (TDI) or a Reference Dose (RfD), are derived to represent an estimate of daily exposure to a chemical over a lifetime that is not expected to cause adverse health effects. The derivation process involves several key steps: rivm.nl

Hazard Identification and Characterization : This step involves a thorough review of all available toxicological studies in animals and epidemiological studies in humans to identify potential adverse health effects. For PFOA, effects such as increased serum cholesterol, liver toxicity, and developmental effects have been identified as critical. nih.govhealth.gov.au

Dose-Response Assessment and Point of Departure (PoD) Selection : Scientists determine the relationship between the dose of the substance and the incidence of adverse effects. The Point of Departure (PoD) is a key value from this assessment, representing the lower end of the observed dose-response range. The PoD can be a No-Observed-Adverse-Effect Level (NOAEL), a Lowest-Observed-Adverse-Effect Level (LOAEL), or a Benchmark Dose Lower Confidence Limit (BMDL). food.gov.uk The BMD method is often preferred as it uses all dose-response data. rivm.nl

Application of Uncertainty Factors (UFs) : The selected PoD, which is often derived from animal studies, is divided by a series of uncertainty factors (also known as assessment factors) to arrive at the HBGV for humans. These factors account for scientific uncertainties, such as differences between animals and humans and variations in sensitivity within the human population. health.gov.aufood.gov.uk

The table below presents examples of HBGVs derived for the parent compound, PFOA, by different authoritative bodies, illustrating the outcomes of this risk assessment process.

Data sourced from references health.gov.aufood.gov.uk. FSANZ: Food Standards Australia New Zealand; EFSA: European Food Safety Authority; RIVM: Netherlands National Institute for Public Health and the Environment; TWI: Tolerable Weekly Intake; TDI: Tolerable Daily Intake; RfD: Reference Dose.

Cross-Species Extrapolation in Toxicological Risk Assessment

Since human toxicity data is often limited, risk assessments frequently rely on data from studies conducted in laboratory animals. health.gov.au Cross-species extrapolation is the process of using this animal data to predict potential health effects in humans. nih.govscienceopen.com This process is complex due to inherent differences between species in how they absorb, distribute, metabolize, and excrete chemicals (toxicokinetics) and in how the chemical affects the body at a cellular level (toxicodynamics). nih.govmdpi.com

To account for these interspecies differences, standard uncertainty factors are applied during the derivation of HBGVs. health.gov.au A common approach is to use a composite uncertainty factor that includes components for both toxicokinetic and toxicodynamic variability. tera.org

Uncertainty Factor ComponentDefault ValueRationale
Interspecies Toxicokinetics 3 to 10Accounts for differences in the absorption, distribution, metabolism, and excretion of the substance between the animal test species and humans.
Interspecies Toxicodynamics 2.5 to 3Accounts for differences in the sensitivity of the target tissues and biological pathways between the animal species and humans.
Intraspecies Variability 10Accounts for variability within the human population, including sensitive subgroups (e.g., children, the elderly).

Note: The default values can be refined or replaced if chemical-specific data is available. For some PFAS assessments, pharmacokinetic modeling is used to calculate a Human Equivalent Dose (HED), which replaces the need for a default interspecies toxicokinetic factor. health.gov.autera.org

Advanced computational methods, such as physiologically-based pharmacokinetic (PBPK) modeling, are increasingly used to improve the accuracy of cross-species extrapolation. mdpi.com These models simulate the fate of a chemical in the body of different species, providing a more reliable basis for calculating a human equivalent dose from animal study data and reducing the uncertainty in the risk assessment. food.gov.uk

Uncertainty Analysis in Risk Characterization

Key sources of uncertainty in the risk characterization of PFOA and related compounds include:

Extrapolation from animal studies to humans: Toxicological data are often derived from studies on laboratory animals. Extrapolating these findings to human health effects introduces uncertainty due to physiological and metabolic differences between species. uu.nl Safety or uncertainty factors are typically applied to account for these interspecies and intraspecies differences. uu.nl

Dose-response assessment: Determining the precise relationship between the dose of a substance and the incidence of an adverse effect in a population is complex. For some PFAS like PFOA and PFOS, observational data in humans are used, but these can be affected by confounding factors and biases in exposure assessment. nih.gov This can lead to high uncertainty in both the magnitude and direction of the effect. nih.gov

Mixture effects: Humans and wildlife are typically exposed to a mixture of different PFAS in the environment. The additive or synergistic effects of these mixtures are not fully understood, which adds another layer of uncertainty to risk assessments that often focus on single compounds. epa.gov

Incomplete data: For many PFAS, including this compound, there is a lack of comprehensive toxicological and environmental fate data, which is a significant source of uncertainty in any risk assessment. nih.gov

The process of risk characterization for substances like this compound must therefore acknowledge and transparently communicate these uncertainties to risk managers and the public.

Environmental Risk Assessment Paradigms

The environmental risk assessment for this compound, in the absence of specific data, relies on paradigms developed for other PFAS, particularly PFOA. This involves evaluating its potential effects on ecosystems and its behavior within them.

Ecotoxicological Thresholds for Aquatic and Terrestrial Biota

Ecotoxicological thresholds are concentrations of a substance below which adverse effects on organisms are not expected. Specific thresholds for this compound have not been established. However, data for PFOA in aquatic environments provide an indication of the potential toxicity of related compounds.

The U.S. Environmental Protection Agency (EPA) has developed draft aquatic life ambient water quality criteria for PFOA. bdlaw.comepa.gov These criteria are designed to protect aquatic organisms from both acute (short-term) and chronic (long-term) exposure.

PFOA Aquatic Life Criteria Freshwater Saltwater
Criterion Maximum Concentration (Acute) Not available2,700,000 ng/L
Criterion Continuous Concentration (Chronic) 1,800 ng/L2,300 ng/L

Data sourced from EPA draft recommendations. bdlaw.com

For terrestrial biota, there is a general lack of toxicity data for most PFAS. nih.gov Studies on earthworms have shown LC50 values (the concentration lethal to 50% of the test population) for PFOA to be in the hundreds of milligrams per kilogram of soil, indicating relatively low acute toxicity to these organisms. nih.gov However, the potential for long-term, sublethal effects at lower concentrations is an area of ongoing research. The uptake of PFOA by plants from the soil is a recognized pathway for entry into terrestrial food chains. researchgate.net

Bioaccumulation and Biomagnification Potential in Food Webs

Bioaccumulation is the process by which a substance builds up in an organism, and biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. While specific data for this compound are lacking, the general principles of PFAS bioaccumulation are informative.

Long-chain PFAS, such as PFOA, are known to bioaccumulate. fosan.org The properties of these molecules, including their protein affinity, contribute to their persistence in organisms. Studies have shown that perfluoroalkyl carboxylic acids (PFCAs) with longer carbon chains have a greater potential to bioaccumulate and biomagnify in food webs. fosan.orgresearchgate.net

Research in various aquatic food webs has demonstrated the biomagnification of several PFAS. researchgate.netnih.gov Trophic magnification factors (TMFs) greater than 1 indicate that a substance is biomagnifying. While some studies have shown that PFOA can biodilute (TMF < 1) in certain food webs, other long-chain PFCAs have been found to biomagnify. fosan.orgresearchgate.net The potential for this compound to bioaccumulate and biomagnify would depend on its environmental transformation and uptake by organisms, which is currently not well understood.

Policy Development and Management Strategies

Policy and management strategies for PFAS are evolving as scientific understanding of their risks grows. The approaches taken for well-studied PFAS like PFOA and PFOS are indicative of the potential future regulation of other compounds in this class.

Phase-out Initiatives and Source Reduction Strategies

Globally, there have been significant efforts to phase out the production and use of long-chain PFAS. A major initiative was the voluntary phase-out of perfluorooctane (B1214571) sulfonyl fluoride (B91410) (the precursor to PFOS) by its primary manufacturer starting in 2000. d-nb.info

For PFOA, the U.S. EPA launched the PFOA Stewardship Program in 2006, in which major companies in the industry committed to reducing emissions and product content of PFOA and related chemicals by 95% by 2010, and to eliminate them by 2015. d-nb.info These actions have led to a decrease in the environmental concentrations of these specific PFAS in some regions. foodpackagingforum.org

While there are no specific phase-out initiatives targeting this compound, as a PFOA-related compound, its production and use would be impacted by the broader regulations and voluntary actions aimed at reducing the environmental presence of long-chain PFCAs. d-nb.info The focus of these strategies is on source reduction, preventing the release of these persistent chemicals into the environment.

Water Quality Standards and Drinking Water Regulations

In the absence of specific regulations for this compound, the standards set for PFOA are the most relevant benchmark. In 2024, the U.S. EPA established legally enforceable Maximum Contaminant Levels (MCLs) for several PFAS in drinking water under the Safe Drinking Water Act.

PFAS Compound Maximum Contaminant Level (ng/L)
Perfluorooctanoic acid (PFOA)4.0
Perfluorooctane sulfonic acid (PFOS)4.0
Perfluorononanoic acid (PFNA)10
Perfluorohexane sulfonic acid (PFHxS)10
Hexafluoropropylene oxide dimer acid (GenX Chemicals)10

Data sourced from the U.S. EPA.

The EPA has also developed draft national recommended water quality criteria for PFOA and PFOS to protect human health from exposure through the consumption of contaminated water and aquatic organisms. epa.gov For PFOA, the draft criterion for the protection of human health is 0.0036 ng/L for the consumption of organisms only. epa.gov These federal actions provide a basis for states and tribes to develop their own water quality standards. epa.gov Given that this compound can be formed from PFOA in certain conditions, such as during storage in methanol (B129727), regulations on PFOA are indirectly relevant to controlling potential sources of its methyl ester. sigmaaldrich.com

Remediation Policy and Contaminated Site Management

The management of sites contaminated with per- and polyfluoroalkyl substances (PFAS), including precursors like this compound, is guided by policies aimed at mitigating risks to human health and the environment. sac-isc.gc.ca These policies generally adopt a risk-based framework to prioritize, assess, and remediate contaminated sites. sac-isc.gc.ca The process involves identifying a suspected site, conducting assessments to understand the extent of contamination, and then planning and implementing remediation or risk management strategies. sac-isc.gc.ca

Federal programs, such as the Federal Contaminated Sites Action Plan (FCSAP) in Canada, provide funding and a framework for managing federally owned sites, many of which are contaminated from historical firefighting training activities using aqueous film-forming foams (AFFF). cswab.org These complex AFFF mixtures can contain hundreds of fluorinated surfactants, including precursors that can degrade into persistent compounds like perfluorooctanoic acid (PFOA). pops.int

Remediation of PFAS-contaminated soil and water presents significant challenges due to the chemical stability of these compounds. nih.gov Current strategies can be broadly categorized as destructive and non-destructive. taylorfrancis.com

Non-Destructive Technologies:

Excavation and Landfilling/Encapsulation: This common approach involves the physical removal of contaminated soil to be stored in specialized landfills. pops.inttaylorfrancis.com While effective at the site level, it transfers the problem elsewhere and does not destroy the contaminant.

Sorption: This technique uses materials like granular activated carbon (GAC) or anionic resins to remove PFAS from contaminated groundwater. cswab.org GAC has been shown to be effective in removing PFAS from water, with removal rates of 99% reported for some compounds. cswab.org

Immobilization: This method, also known as stabilization, involves adding agents like GAC or proprietary materials (e.g., RemBind®) to contaminated soil. nih.gov These agents bind the PFAS, reducing their leachability into groundwater. Lab-scale tests have shown that a 5% (w/w) addition of such agents can reduce leachate PFAS concentrations to below target criteria. nih.gov

Destructive Technologies:

Incineration: High-temperature incineration is a potential method for the complete destruction of PFAS, but it requires a tremendous amount of energy. cswab.orgpops.int

In-situ Chemical Oxidation: Emerging technologies such as in-situ persulfate oxidation are being explored, but they require further testing to evaluate their effectiveness for PFAS treatment on a full scale. pops.int

Most remediation research has focused on the more well-known PFOA and perfluorooctanesulfonic acid (PFOS) in aqueous systems, with less information available for soil contamination and for precursor compounds like this compound. cswab.orgpops.int The choice of remediation strategy is site-specific, depending on the type and concentration of PFAS, soil characteristics, and regulatory requirements.

Future Research Needs in Regulatory Science

Harmonization of Analytical Methods and Detection Limits

A critical need in the regulatory science of PFAS is the harmonization of analytical methods and detection limits to ensure consistent and comparable data across different laboratories and jurisdictions. The primary analytical technique for PFAS is liquid chromatography combined with tandem mass spectrometry (LC-MS/MS). epa.govresearchgate.net This method is highly sensitive and selective for a wide range of PFAS, including emerging compounds.

Challenges in analysis arise from potential cross-contamination, as many laboratory materials can contain and leach PFAS. researchgate.net Therefore, rigorous quality control, including the use of PFAS-free labware and frequent analysis of laboratory blanks, is essential. researchgate.net The complexity of environmental and biological matrices also necessitates effective sample preparation, often involving solid-phase extraction (SPE) to concentrate the analytes and remove interferences. europa.eu

Regulatory bodies are moving towards establishing standardized performance criteria for analytical methods. For instance, the European Union's Drinking Water Directive sets parametric values for "PFAS Total" (0.50 µg/L) and a "Sum of PFAS" (0.10 µg/L) for 20 specific compounds. europa.eu To meet these regulatory requirements, methods must achieve a limit of quantification (LOQ) significantly lower than the established maximum levels. europa.eunih.gov For the "Sum of PFAS," a recommended LOQ is 30 ng/L, with some guidelines suggesting that LOQs for individual substances should be 1.5 ng/L or lower. europa.eu The U.S. Food and Drug Administration (FDA) has developed methods with method detection limits (MDLs) as low as 0.05 µg/kg (or ng/g) for various food matrices. nih.govfda.gov

Achieving these low detection limits requires advanced instrumentation, such as high-resolution mass spectrometry (HRMS), and method modifications like the use of additives (e.g., 1-methyl piperidine) in the mobile phase to enhance ionization and reduce background noise. nih.gov Harmonizing these advanced methods and establishing universal standards for detection and quantification are crucial for accurately assessing the presence of compounds like this compound and ensuring regulatory compliance. europa.eu

Table 1: Overview of Analytical Methods for PFAS and Typical Quantification Limits
MethodTypical ApplicationCommon AnalytesReported Limit of Quantification (LOQ) / Detection (LOD)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Drinking Water, Food, FeedPFOA, PFOS, PFNA, PFHxS, Precursors~0.1 to 1.5 ng/L (water); ~0.05 µg/kg (food) europa.eunih.govfda.gov
Gas Chromatography-Mass Spectrometry (GC-MS)Air, Volatile Precursors (e.g., FTOHs)Fluorotelomer alcohols (FTOHs)Method-dependent, often used for more volatile compounds epa.govnorden.org
High-Resolution Mass Spectrometry (HRMS)Untargeted analysis, identification of unknown PFASEmerging and uncharacterized PFASUsed for accurate mass measurement to identify novel compounds nih.gov
Combustion Ion Chromatography (CIC) / Total Oxidizable Precursor (TOP) AssayTotal fluorine measurement, assessing precursor contributionTotal Organic Fluorine, PrecursorsLODs for total fluorine can be in the range of 0.02-0.05 mg F/kg norden.org

Development of Comprehensive Exposure Models

To accurately assess the risk posed by this compound and other PFAS, comprehensive exposure models are essential. These models are crucial for relating external exposure levels to internal doses within the human body and for understanding the long-term fate and transport of these chemicals in the environment. acs.orgacs.org

On a global scale, environmental fate and transport models, such as the GloboPOP model, are used to investigate the long-range movement of PFAS. acs.org These models have been used to test hypotheses about how direct emissions of PFOA can account for levels observed in remote environments like the Arctic Ocean, highlighting the importance of oceanic transport as a global distribution pathway. acs.org To improve risk assessment, these models must be expanded to include the significant contribution from the degradation of precursor compounds. Integrating the atmospheric and oceanic transport and subsequent transformation of precursors is necessary for a complete picture of global PFAS contamination.

Future development of these models requires more data on the physicochemical properties of emerging PFAS and precursors, as well as a better understanding of the biological mechanisms, such as the role of kidney transporters, that govern their long half-lives in humans. acs.orgnih.govaminer.org

Assessment of Emerging PFAS and Precursor Compounds

Regulatory science must continually adapt to assess the risks from emerging PFAS and precursor compounds. nih.gov While legacy compounds like PFOA and PFOS have been voluntarily phased out by some manufacturers, a multitude of alternative and precursor substances are now detected in the environment. nih.govsemanticscholar.org this compound is an example of a precursor compound that can degrade abiotically or biotically to form the highly persistent PFOA. epa.govnih.gov

The degradation of precursors is a significant, though historically underestimated, source of environmental PFOA and PFOS contamination. epa.govnih.gov For example, N-ethyl perfluorooctane sulfonamido acetic acid (N-EtFOSAA) has been observed to yield PFOA through oxidation in water and PFOS through biotransformation in soil. nih.gov Similarly, the anaerobic biotransformation of precursor PFAS in landfill reactors can lead to the formation of degradation products like 5:3 fluorotelomer carboxylic acid (5:3 FTCA). nih.gov

Assessing the full extent of PFAS contamination is challenging because a significant fraction of total PFAS in environmental samples consists of unidentified compounds. nih.gov Untargeted analysis using high-resolution mass spectrometry (HRMS) is a key tool for detecting and characterizing these unknown compounds. nih.gov Furthermore, methods like the total oxidizable precursor (TOP) assay are used to estimate the concentration of precursors by oxidizing them to their terminal PFAAs, thereby providing a more complete measure of the potential for PFOA or PFOS formation.

Future research must focus on identifying these emerging PFAS and precursors, understanding their transformation pathways and degradation rates, and characterizing their toxicological profiles. nih.gov This knowledge is critical for developing effective risk management strategies and regulations that address the entire class of PFAS, not just a few legacy compounds.

Table 2: Examples of PFAS Precursor Compounds and Their Terminal Degradation Products
Precursor Compound ClassExample CompoundTerminal Degradation Product
Perfluoroalkyl EstersThis compoundPerfluorooctanoic acid (PFOA)
Fluorotelomer Alcohols (FTOHs)8:2 Fluorotelomer alcohol (8:2 FTOH)Perfluorooctanoic acid (PFOA)
Perfluoroalkane Sulfonamido DerivativesN-ethyl perfluorooctane sulfonamido acetic acid (N-EtFOSAA)Perfluorooctanoic acid (PFOA) or Perfluorooctanesulfonic acid (PFOS) nih.gov
Fluorotelomer Sulfonates (FTS)6:2 Fluorotelomer sulfonate (6:2 FTS)Perfluorohexanoic acid (PFHxA), Perfluoropentanoic acid (PFPeA)
Polyfluoroalkyl Phosphate (B84403) Esters (PAPs)Di-polyfluoroalkyl phosphate esters (diPAPs)Perfluoroalkyl carboxylic acids (PFCAs)

Q & A

Q. What are the standard methods for synthesizing methyl perfluorooctanoate, and how do reaction conditions influence yield?

this compound (Me-PFOA) is typically synthesized via esterification of perfluorooctanoic acid (PFOA) with methanol under acidic catalysis. Key factors include temperature control (60–80°C), stoichiometric ratios (excess methanol to drive equilibrium), and use of dehydrating agents (e.g., molecular sieves) to improve yield . Purity (>98%) is confirmed via GC-MS or LC-MS, with fluorinated stationary phases recommended to resolve perfluorinated analogs .

Q. How can this compound be quantified in environmental matrices?

Analytical workflows involve extraction using solid-phase extraction (SPE) with WAX cartridges, followed by LC-MS/MS with negative electrospray ionization. Isotope dilution (e.g., 13C8^{13}C_8-PFOA) corrects matrix effects. Detection limits for Me-PFOA in water samples are typically <1 ng/L, but co-elution with other perfluoroalkyl esters (e.g., ethyl-PFOA) necessitates high-resolution mass spectrometry for unambiguous identification .

Advanced Research Questions

Q. What are the environmental transformation pathways of this compound, and how do they differ from PFOA?

Me-PFOA undergoes hydrolysis to PFOA under alkaline conditions (pH >10), with half-lives ranging from days to weeks depending on temperature and microbial activity. Unlike PFOA, Me-PFOA is more volatile (log Kow ~3.5 vs. 2.8 for PFOA), facilitating atmospheric transport. Advanced oxidation processes (e.g., UV/persulfate) degrade Me-PFOA but generate shorter-chain perfluorinated byproducts, complicating remediation .

Q. How does this compound interact with biological membranes, and what are the implications for toxicity studies?

Me-PFOA’s amphiphilic structure allows integration into lipid bilayers, disrupting membrane fluidity and ion transport. In vitro assays (e.g., Caco-2 cell monolayers) show higher cellular uptake compared to PFOA due to increased lipophilicity. Toxicity mechanisms include PPARα activation and mitochondrial dysfunction, but species-specific differences (e.g., rodents vs. human hepatocytes) necessitate careful extrapolation .

Q. What experimental design considerations are critical for studying Me-PFOA’s reproductive toxicity?

Dose-response studies should account for bioaccumulation in reproductive tissues (e.g., placenta, testes) and transgenerational effects. Rodent models require exposure windows aligned with critical developmental stages (e.g., gestational days 7–14). Analytical endpoints include serum PFAS profiling, histopathology, and epigenomic markers (e.g., DNA methylation at imprinted genes). Contamination risks from labware (e.g., PTFE components) must be mitigated via procedural blanks .

Data Contradiction and Reconciliation

Q. Why do epidemiological studies report conflicting associations between Me-PFOA exposure and metabolic disorders?

Discrepancies arise from variability in exposure biomarkers (e.g., serum vs. urine), co-exposure to PFAS mixtures, and genetic susceptibility (e.g., polymorphisms in PPARγ). Meta-analyses suggest nonlinear dose-response relationships, with low-dose effects masked in population-level studies. Harmonized protocols for exposure assessment (e.g., paired serum and environmental sampling) and confounder adjustment (e.g., lipid levels, renal function) are recommended .

Q. How can researchers address discrepancies in degradation kinetics reported for Me-PFOA across laboratory studies?

Variations in experimental conditions (e.g., UV intensity, matrix composition) significantly impact degradation rates. Standardized reference materials (e.g., NIST SRM 1957) and interlaboratory comparisons improve reproducibility. Computational models (e.g., QSAR for half-life prediction) should integrate parameters like water hardness and organic carbon content .

Methodological Best Practices

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Nitrile gloves, fluoropolymer-coated lab coats, and FFP3 respirators during aerosol-generating procedures.
  • Storage : Amber glass vials at 4°C with inert gas (argon) to prevent hydrolysis.
  • Waste disposal : Incineration at >1,100°C to prevent PFAS emission. Contamination checks via routine LC-MS/MS screening of lab surfaces and equipment are critical .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.